Product packaging for 10,11-Dihydroxycarbamazepine(Cat. No.:CAS No. 35079-97-1)

10,11-Dihydroxycarbamazepine

Katalognummer: B1200040
CAS-Nummer: 35079-97-1
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: PRGQOPPDPVELEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dihydroxycarbazepine (CAS 35079-97-1), also known as Carbamazepine-10,11-dihydrodiol, is a primary metabolite of the anticonvulsant drug carbamazepine and is significant in multiple research areas. With a molecular formula of C15H14N2O3 and a molecular weight of 270.29 g/mol , this compound is a critical standard in pharmaceutical and environmental research. In drug development and bioanalysis, it serves as a vital reference standard for studying the metabolic fate and pharmacokinetics of carbamazepine, helping researchers understand its biotransformation pathways . Furthermore, Dihydroxycarbazepine is a crucial analyte in environmental science. As a transformation product of carbamazepine, it is frequently targeted in studies monitoring the persistence and removal of pharmaceutical residues in water treatment systems . Research shows that parent compounds like carbamazepine are often inefficiently removed by conventional biological wastewater processes, leading to the formation and release of metabolites like Dihydroxycarbazepine into aquatic environments . Its detection and quantification are essential for assessing the efficiency of advanced oxidation processes (AOPs) and hybrid treatment technologies designed to mitigate pharmaceutical pollution . This product is intended For Research Use Only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O3 B1200040 10,11-Dihydroxycarbamazepine CAS No. 35079-97-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQOPPDPVELEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891504
Record name 10,11-Dihydroxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35079-97-1
Record name 10,11-Dihydroxycarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35079-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine-10,11-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydroxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10,11-dihydroxycarbamazepine, a major and pharmacologically relevant metabolite of the widely used anticonvulsant drug carbamazepine (B1668303) and its prodrug, oxcarbazepine (B1677851). This document details a preparatively useful synthetic route from carbamazepine, outlines extensive characterization methodologies including spectroscopic and chromatographic techniques, and discusses its biological significance, particularly its interaction with voltage-gated sodium channels. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and metabolic pathways are illustrated using diagrams for enhanced clarity.

Introduction

This compound, also known as carbamazepine-10,11-diol, is a key metabolite in the biotransformation of carbamazepine.[1][2] The metabolic pathway proceeds via the formation of a carbamazepine-10,11-epoxide (B195693) intermediate, which is subsequently hydrolyzed by epoxide hydrolase to the diol.[3][4][5] As a significant downstream product of carbamazepine metabolism, this compound is of considerable interest in pharmacokinetic and toxicological studies, as it may contribute to both the therapeutic efficacy and the adverse effects of the parent drug.[1] Its interaction with biological targets, notably voltage-gated sodium channels, underscores its pharmacological relevance.[1][6] This guide presents a detailed methodology for the chemical synthesis and thorough characterization of this important metabolite.

Synthesis of this compound

The chemical synthesis of this compound is typically achieved through a two-step process starting from carbamazepine: epoxidation followed by hydrolysis of the resulting epoxide. This route allows for the preparation of the racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide m-CPBA, Dichloromethane (B109758) Diol This compound (racemic trans) Epoxide->Diol Perchloric acid, Acetone (B3395972)/Water

Synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of Carbamazepine-10,11-epoxide

A widely referenced method for the epoxidation of carbamazepine involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[7][8]

  • Materials: Carbamazepine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Diethyl ether.

  • Procedure:

    • Dissolve carbamazepine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the cooled carbamazepine solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and meta-chlorobenzoic acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude carbamazepine-10,11-epoxide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether) to obtain the pure epoxide.

Step 2: Synthesis of racemic trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine

The hydrolysis of the epoxide to the diol can be achieved under acidic conditions.[2]

  • Materials: Carbamazepine-10,11-epoxide, Acetone, Water, Perchloric acid.

  • Procedure:

    • Dissolve carbamazepine-10,11-epoxide in a mixture of acetone and water.

    • Add a catalytic amount of perchloric acid to the solution.

    • Stir the reaction mixture at room temperature. Monitor the disappearance of the epoxide by TLC.

    • Once the reaction is complete, neutralize the solution with a suitable base (e.g., dilute sodium bicarbonate solution).

    • Remove the acetone under reduced pressure.

    • The resulting aqueous solution will contain the precipitated product.

    • Collect the solid by filtration, wash with water, and dry to yield racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

    • Further purification can be achieved by recrystallization.

Quantitative Data
ParameterValueReference(s)
Epoxidation Yield ~60%[7]
Hydrolysis Yield Not explicitly stated[2]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity & Isomer Analysis Structure_Confirmation->Purity_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR Primary Technique MS Mass Spectrometry (LC-MS/MS) Structure_Confirmation->MS Confirmatory Technique Final_Product Characterized This compound Purity_Analysis->Final_Product HPLC HPLC-UV Purity_Analysis->HPLC Primary Technique

Characterization workflow for this compound.
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, employ proton decoupling and a sufficient number of scans.

    • Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Experimental Protocol (LC-MS/MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Perform liquid chromatography using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with a small amount of formic acid.[9]

    • Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Quantitative Data (LC-MS/MS Fragmentation):

    Precursor Ion (m/z)Product Ions (m/z)Reference(s)
    271.1 ([M+H]⁺)253.1, 210.1, 180.1[10]
Chromatographic Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound and for separating its isomers.

  • Experimental Protocol (Purity Analysis and Isomer Separation):

    • Prepare a standard solution of the synthesized this compound in the mobile phase or a suitable solvent.

    • Use a reversed-phase C18 column for analysis.[9]

    • A mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly employed. For example, a composition of water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v) at a pH of 6.5 has been reported.[11]

    • Set the flow rate to 1.0 mL/min and the column temperature as required.

    • Detect the analyte using a UV detector at a wavelength of approximately 237 nm.[11]

    • For chiral separation of the trans isomers, a polysaccharide-based stationary phase with a mobile phase of n-hexane-ethanol (75:25, v/v) can be used.[1]

  • Quantitative Data (HPLC):

    ParameterValueReference(s)
    Column Reversed-phase C18[9][11]
    Mobile Phase Water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v), pH 6.5[11]
    Flow Rate 1.0 mL/min[11]
    Detection UV at 237 nm[11]
    Chiral Separation Column Polysaccharide stationary phase[1]
    Chiral Mobile Phase n-hexane-ethanol (75:25, v/v)[1]

Biological Activity and Signaling Pathway

This compound, as a metabolite of carbamazepine, is known to interact with voltage-gated sodium channels, which are the primary therapeutic targets of the parent drug.[1] Carbamazepine modulates these channels in a use- and voltage-dependent manner, showing a higher affinity for the inactivated state of the channel.[12] This action stabilizes the neuronal membrane and limits repetitive firing of action potentials, which is the basis of its anticonvulsant effect. It is presumed that this compound contributes to this overall pharmacological effect.

Proposed Mechanism of Action on Voltage-Gated Sodium Channels

The following diagram illustrates the proposed interaction of carbamazepine and its metabolites with voltage-gated sodium channels.

Sodium_Channel_Modulation cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Recovery Effect Reduced Neuronal Excitability Inactivated->Effect Prolongs inactivated state Depolarization Membrane Depolarization Repolarization Membrane Repolarization Drug Carbamazepine or This compound Drug->Inactivated Binds with high affinity

Modulation of voltage-gated sodium channels.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route offers a practical method for obtaining this important metabolite for research purposes. The comprehensive characterization protocols, including NMR, mass spectrometry, and HPLC, ensure the unambiguous identification and purity assessment of the synthesized compound. Understanding the synthesis and properties of this compound is crucial for elucidating the complete pharmacological and toxicological profile of carbamazepine and for the development of new antiepileptic drugs. Further research is warranted to fully delineate its specific contributions to the clinical effects of its parent compounds and to explore its own potential therapeutic applications.

References

Crystal Structure of 10,11-Dihydroxycarbamazepine: A Review of Available Data and Analysis of the Closely Related 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 10,11-Dihydroxycarbamazepine, a significant metabolite of the widely used anticonvulsant drug carbamazepine (B1668303). A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystal structure data for either the cis or trans isomers of this compound. Despite its importance in understanding the metabolic pathway and potential biological activity of carbamazepine, the crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, have not been reported in peer-reviewed literature or deposited in the Cambridge Crystallographic Data Centre (CCDC).

In light of this data gap, this guide provides a detailed analysis of the crystal structure of the closely related precursor, 10,11-Dihydrocarbamazepine . This compound has been extensively studied and exists in multiple polymorphic forms. Understanding the crystallography of this parent molecule offers valuable insights into the potential solid-state properties of its dihydroxylated metabolite. This paper will summarize the known crystallographic data for the polymorphs of 10,11-Dihydrocarbamazepine, detail the experimental protocols used for their characterization, and present visualizations of relevant molecular and experimental workflows.

Introduction to this compound

This compound, also known as carbamazepine-10,11-diol, is a major metabolite of carbamazepine, formed via the epoxidation of the central double bond to carbamazepine-10,11-epoxide, followed by enzymatic hydrolysis.[1][2] It exists as two diastereomers: cis-10,11-dihydroxy-10,11-dihydrocarbamazepine (B116473) and trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[3] The stereochemistry of the diol metabolite can influence its pharmacological and toxicological profile. A thorough understanding of the three-dimensional structure of these metabolites is crucial for structure-activity relationship (SAR) studies and in silico modeling.

Despite its significance, a comprehensive search for the crystal structure of this compound has yielded no specific results. Therefore, this guide will now focus on the crystal structure of its immediate precursor, 10,11-Dihydrocarbamazepine, for which extensive data is available.

Crystal Structure Analysis of 10,11-Dihydrocarbamazepine Polymorphs

10,11-Dihydrocarbamazepine (DHC) is known to crystallize in at least three polymorphic forms: a monoclinic form (Form I), an orthorhombic form (Form II), and a triclinic form (Form III).[4] These polymorphs exhibit different packing arrangements and intermolecular interactions, which can influence their physical properties, such as solubility and stability.

Quantitative Crystallographic Data

The crystallographic data for the three known polymorphs of 10,11-Dihydrocarbamazepine are summarized in the table below for easy comparison.

ParameterForm I (Monoclinic)Form II (Orthorhombic)Form III (Triclinic)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 5.505(1)9.0592(4)9.158(2)
b (Å) 9.158(2)10.3156(5)10.3156(5)
c (Å) 24.266(7)25.0534(12)25.0534(12)
α (°) 909090
β (°) 95.95(2)9090
γ (°) 909090
Volume (ų) 1216.5(5)2343.3(2)Not Reported
Z 484 (Z' = 2)
Temperature (K) 294120Not Reported
Reference Bandoli et al., 1992[4]Harrison et al., 2006[4]Leech et al., 2007[4]

Table 1: Crystallographic Data for the Polymorphs of 10,11-Dihydrocarbamazepine.[4]

Molecular Conformation and Intermolecular Interactions

In all known polymorphs, the 10,11-Dihydrocarbamazepine molecule adopts a "butterfly" shape, with the seven-membered azepine ring in a bent conformation. The primary intermolecular interactions governing the crystal packing are N-H···O hydrogen bonds, forming a catemeric motif.[4] Additionally, N-H···π interactions contribute to the stability of the crystal lattice. The differences between the polymorphs arise from variations in the van der Waals interactions between the layers of these hydrogen-bonded chains.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 10,11-Dihydrocarbamazepine polymorphs as described in the literature.

Synthesis of 10,11-Dihydrocarbamazepine

Commercial 10,11-Dihydrocarbamazepine is typically used as the starting material for crystallization studies. It can be purchased from various chemical suppliers. For laboratory-scale synthesis, it can be prepared by the reduction of carbamazepine.

Crystallization of Polymorphs

The different polymorphs of 10,11-Dihydrocarbamazepine can be obtained through controlled crystallization from solution. A common method involves:

  • Dissolution: Dissolving 10,11-Dihydrocarbamazepine in a suitable solvent, such as methanol.

  • Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature.[4]

This process can yield single crystals of Form I (blocks), Form II (hexagonal plates), and Form III (needles).[4] The formation of a specific polymorph can be influenced by factors such as the solvent, temperature, and rate of evaporation.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the primary technique used to determine the crystal structure of the polymorphs of 10,11-Dihydrocarbamazepine. The general workflow for this analysis is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 120 K or 294 K).[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[4]

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_output Output Data synthesis Synthesis/Procurement of DHC crystallization Crystallization from Solution synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystal_data Crystallographic Data (Unit Cell, Space Group) refinement->crystal_data metabolic_pathway CBZ Carbamazepine EPOXIDE Carbamazepine-10,11-epoxide CBZ->EPOXIDE Epoxidation (CYP450) DIOL This compound (cis and trans isomers) EPOXIDE->DIOL Hydrolysis (Epoxide Hydrolase)

References

In Vitro Metabolism of Carbamazepine to 10,11-Dihydroxycarbamazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of carbamazepine (B1668303) to its dihydroxy metabolite, 10,11-dihydroxycarbamazepine. The document outlines the key enzymatic steps, provides detailed experimental protocols for their in vitro investigation, and presents relevant quantitative data. This guide is intended to serve as a comprehensive resource for professionals involved in drug metabolism research and development.

Introduction

Carbamazepine, a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive metabolism in the liver. A key metabolic pathway involves a two-step enzymatic conversion to this compound. This process is initiated by the epoxidation of the parent drug to carbamazepine-10,11-epoxide (B195693) (CBZ-E), a stable and pharmacologically active metabolite. Subsequently, CBZ-E is hydrolyzed to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol), the primary urinary metabolite.[1][2] Understanding the in vitro kinetics and mechanisms of this pathway is crucial for predicting drug-drug interactions, assessing metabolic stability, and characterizing the overall disposition of carbamazepine.

Metabolic Pathway

The conversion of carbamazepine to this compound proceeds via a two-step enzymatic cascade primarily occurring in the liver.

Step 1: Epoxidation of Carbamazepine

The initial and rate-limiting step is the epoxidation of carbamazepine at the 10,11-double bond of the dibenzazepine (B1670418) ring to form carbamazepine-10,11-epoxide (CBZ-E). This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4 , with a minor contribution from CYP2C8 .[3]

Step 2: Hydrolysis of Carbamazepine-10,11-Epoxide

The resulting epoxide, CBZ-E, is then hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to form the trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[1][2] This detoxification step is crucial as CBZ-E has been associated with neurotoxic effects.

Carbamazepine Metabolism Carbamazepine Carbamazepine CBZE Carbamazepine-10,11-epoxide Carbamazepine->CBZE CYP3A4, CYP2C8 (Epoxidation) Diol This compound CBZE->Diol EPHX1 (Hydrolysis)

Caption: Metabolic pathway of carbamazepine to this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic reactions in the in vitro metabolism of carbamazepine to this compound.

Table 1: Kinetic Parameters for Carbamazepine Epoxidation by CYP3A4

Enzyme SourceSubstrateVmaxKmReference
cDNA-expressed human CYP3A4Carbamazepine1730 pmol/min/nmol P450442 µM[3]
Human liver microsomes (wild-type CYP3A51/1)Carbamazepine793-1590 pmol/min/mg proteinS50: 263-327 µM (Hill kinetics)[4]

Table 2: Kinetic Parameters for Epoxide Hydrolase

Enzyme SourceSubstrateVmaxKmIntrinsic ClearanceReference
Human Lymphocyte Microsomes3H-cis-stilbene oxide3.0-23.2 pmol diol formed/min/mg protein6.1-89.9 µM0.147-0.493 µL/min/mg protein[5]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the two-step metabolic conversion of carbamazepine to this compound.

Protocol 1: In Vitro Epoxidation of Carbamazepine using Human Liver Microsomes

Objective: To determine the rate of formation of carbamazepine-10,11-epoxide from carbamazepine using human liver microsomes.

Materials:

  • Carbamazepine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Internal standard (e.g., 10,11-dihydrocarbamazepine)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and carbamazepine at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of carbamazepine-10,11-epoxide.

Protocol 2: In Vitro Hydrolysis of Carbamazepine-10,11-Epoxide using Human Liver Microsomes

Objective: To determine the rate of formation of this compound from carbamazepine-10,11-epoxide using human liver microsomes.

Materials:

  • Carbamazepine-10,11-epoxide

  • Pooled human liver microsomes (HLMs)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing Tris-HCl buffer, human liver microsomes, and carbamazepine-10,11-epoxide at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: The reaction is initiated by the addition of the substrate (carbamazepine-10,11-epoxide) as EPHX1 does not require a cofactor.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

LC-MS/MS Analytical Method

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of carbamazepine, carbamazepine-10,11-epoxide, and this compound.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Carbamazepine: m/z 237.1 → 194.1

    • Carbamazepine-10,11-epoxide: m/z 253.1 → 180.1

    • This compound: m/z 271.1 → 253.1

    • Internal Standard: Dependent on the chosen standard.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for an in vitro study of carbamazepine metabolism.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Reagents (Buffers, Substrates, Cofactors) I1 Set up Incubation Mixtures P1->I1 P2 Prepare Microsomes P2->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate Reaction I2->I3 I4 Incubate at 37°C I3->I4 I5 Terminate Reaction I4->I5 A1 Protein Precipitation I5->A1 A2 Centrifugation A1->A2 A3 Collect Supernatant A2->A3 A4 LC-MS/MS Analysis A3->A4 D1 Quantify Metabolites A4->D1 D2 Calculate Kinetic Parameters D1->D2

Caption: General workflow for in vitro carbamazepine metabolism studies.

Conclusion

This technical guide has provided a detailed overview of the in vitro metabolism of carbamazepine to this compound. The key enzymes, CYP3A4 and EPHX1, have been identified, and their roles in the sequential epoxidation and hydrolysis reactions have been described. The provided experimental protocols and analytical methods offer a practical framework for researchers to investigate this metabolic pathway. The quantitative data, while highlighting a need for further research into the specific kinetics of EPHX1 with its endogenous substrate, provides a valuable baseline for in vitro studies. A thorough understanding of this metabolic pathway is essential for the continued safe and effective use of carbamazepine in clinical practice.

References

Pharmacological Profile of 10,11-Dihydroxycarbamazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydroxycarbamazepine, also known as (±)-10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide or the "diol" metabolite, is a significant downstream product of the metabolism of the first-generation antiepileptic drug carbamazepine (B1668303) and its keto-analogue, oxcarbazepine (B1677851). While its precursors are potent, clinically utilized anticonvulsants, this compound is generally considered to be pharmacologically inactive. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its metabolic generation, physicochemical properties, and the analytical methodologies employed for its characterization. The content is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physicochemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its study. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₃[1][2][3]
Molecular Weight 270.28 g/mol [1][2]
CAS Number 35079-97-1[3]
Synonyms CBZ-diol, Dihydroxycarbazepine[3]

Metabolic Pathways and Pharmacokinetics

This compound is not administered directly as a therapeutic agent; therefore, its pharmacokinetic profile is described in the context of its formation from parent compounds, primarily carbamazepine and oxcarbazepine.

Formation from Carbamazepine

The primary metabolic pathway of carbamazepine involves its oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form the active metabolite carbamazepine-10,11-epoxide. This epoxide is then hydrolyzed by microsomal epoxide hydrolase to yield this compound. This diol metabolite is a major end-product found in urine.

Carbamazepine Carbamazepine Carbamazepine_epoxide Carbamazepine-10,11-epoxide Carbamazepine->Carbamazepine_epoxide CYP3A4 Dihydroxycarbamazepine This compound Carbamazepine_epoxide->Dihydroxycarbamazepine Epoxide Hydrolase

Metabolic conversion of Carbamazepine.

Formation from Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases to its pharmacologically active metabolite, 10-hydroxycarbamazepine (licarbazepine). A minor metabolic pathway for oxcarbazepine involves its oxidation to this compound.

Oxcarbazepine Oxcarbazepine Licarbazepine 10-Hydroxycarbamazepine (Licarbazepine) Oxcarbazepine->Licarbazepine Cytosolic Reductases Dihydroxycarbamazepine This compound Oxcarbazepine->Dihydroxycarbamazepine Oxidation (minor)

Metabolic pathways of Oxcarbazepine.

Pharmacodynamics and Biological Activity

Current scientific literature consistently indicates that this compound is a pharmacologically inactive metabolite. Studies investigating the anticonvulsant activity of carbamazepine and its derivatives have shown that while the 10,11-epoxide metabolite is active, the 10,11-diol does not contribute to the therapeutic effects. No significant binding affinity or functional activity at key neuronal targets, such as voltage-gated sodium channels, has been reported for this compound. Its primary role in the pharmacological profile of its parent drugs is that of a detoxification product destined for excretion.

Experimental Protocols

The analysis of this compound is crucial for pharmacokinetic and metabolic studies of carbamazepine and oxcarbazepine. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the principal analytical techniques employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous quantification of carbamazepine and its metabolites, including this compound, in biological matrices involves reversed-phase HPLC with UV detection.

Sample Preparation:

  • Protein Precipitation: Plasma or serum samples are typically deproteinized by adding a solvent such as methanol (B129727) or acetonitrile.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is used for isocratic or gradient elution.

  • Detection: UV detection is typically set at a wavelength where the analytes exhibit significant absorbance, often around 210-230 nm.[4]

  • Quantification: Analyte concentrations are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of a reference standard.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Injection HPLC Injection Supernatant Collection->HPLC Injection C18 Column Reversed-Phase C18 Column HPLC Injection->C18 Column UV Detection UV Detection C18 Column->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

HPLC quantification workflow.

Identification and Quantification by Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of this compound.

Ionization: Electrospray ionization (ESI) is a commonly used technique for generating ions of the analytes.

Mass Analysis:

  • Full Scan MS: Provides the molecular weight of the compound.

  • Tandem MS (MS/MS): Involves the selection of the parent ion of this compound, its fragmentation, and the analysis of the resulting product ions. This provides structural information and enhances selectivity. The fragmentation of the protonated molecule of this compound often involves the loss of a water molecule.[5]

Conclusion

This compound is a major, yet pharmacologically inactive, metabolite of the widely used antiepileptic drugs carbamazepine and oxcarbazepine. Its significance lies in its role as a key component of the metabolic pathways of these drugs. A thorough understanding of its formation and clearance is essential for comprehensive pharmacokinetic modeling and drug-drug interaction studies of its parent compounds. The analytical methods outlined in this guide provide the foundation for the accurate detection and quantification of this important metabolite in various biological matrices, aiding in both preclinical and clinical research. While devoid of direct therapeutic activity, the study of this compound remains a critical aspect of understanding the overall disposition and metabolic fate of its parent drugs.

References

Unraveling the Inactivity: A Technical Guide to the Mechanism of Action Research of 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydroxycarbamazepine, also known as carbamazepine-10,11-diol, is a major metabolite of the widely used anticonvulsant drugs carbamazepine (B1668303) and oxcarbazepine. While the parent compounds and the intermediate metabolite, carbamazepine-10,11-epoxide, have well-established mechanisms of action centered on the modulation of voltage-gated sodium channels, the pharmacological activity of this compound has been a subject of investigation to fully understand the therapeutic and toxicological profile of its parent drugs. This technical guide provides an in-depth analysis of the research into the mechanism of action of this compound, summarizing key experimental findings and methodologies. The evidence strongly suggests that this metabolite is largely pharmacologically inactive, representing a key step in the detoxification and elimination pathway of carbamazepine and oxcarbazepine.

Metabolic Pathway and Formation

This compound is not administered directly as a therapeutic agent but is formed endogenously. The primary route of its formation is through the enzymatic hydrolysis of carbamazepine-10,11-epoxide, a pharmacologically active metabolite of carbamazepine. This conversion is catalyzed by the enzyme epoxide hydrolase.

Carbamazepine Carbamazepine Carbamazepine_Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Carbamazepine_Epoxide CYP450 Dihydroxycarbamazepine This compound (Inactive Metabolite) Carbamazepine_Epoxide->Dihydroxycarbamazepine Epoxide Hydrolase cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis Prep1 Culture mouse spinal cord and cortical neurons Prep2 Plate neurons on coverslips Prep1->Prep2 Rec1 Mount coverslip in recording chamber Prep2->Rec1 Rec2 Establish whole-cell patch clamp Rec1->Rec2 Rec3 Inject depolarizing current pulses Rec2->Rec3 Rec4 Record action potentials (APs) Rec3->Rec4 Drug1 Bath application of This compound Rec4->Drug1 Drug2 Record APs in the presence of the drug Drug1->Drug2 Ana1 Measure frequency of sustained repetitive firing (SRF) Drug2->Ana1 Ana2 Analyze AP maximal rate of rise (Vmax) Drug2->Ana2 Ana3 Compare pre- and post-drug application data Ana1->Ana3 Ana2->Ana3 cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep1 Culture bovine adrenal medullary cells Assay1 Pre-incubate cells with This compound Prep1->Assay1 Assay2 Induce ion influx and secretion (e.g., with carbachol, veratridine, or high K+) Assay1->Assay2 Assay3a Measure 22Na+ influx Assay2->Assay3a Assay3b Measure 45Ca2+ influx Assay2->Assay3b Assay3c Measure catecholamine secretion Assay2->Assay3c Ana1 Quantify ion influx and catecholamine levels Assay3a->Ana1 Assay3b->Ana1 Assay3c->Ana1 Ana2 Calculate IC50 values Ana1->Ana2

The Core of Analysis: A Technical Guide to the 10,11-Dihydroxycarbamazepine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 10,11-Dihydroxycarbamazepine reference standard, a critical tool in pharmaceutical research and development. This document details its physicochemical properties, metabolic pathways, and analytical methodologies for its quantification, offering a valuable resource for scientists engaged in the study of antiepileptic drugs.

Physicochemical Properties

This compound, also known as 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide or the trans-diol metabolite of carbamazepine (B1668303), is the final inactive metabolite in the primary metabolic pathway of Carbamazepine and its analogue, Oxcarbazepine. As a reference standard, its purity and well-defined properties are paramount for accurate analytical measurements.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₃PubChem
Molecular Weight 270.28 g/mol PubChem
CAS Number 35079-97-1Cayman Chemical[1]
Appearance White to Off-White SolidPharmaffiliates
Solubility Soluble in DMSO and MethanolCayman Chemical[1]
Storage Temperature 2-8°CSigma-Aldrich
Purity ≥95% (mixture of diastereomers)Cayman Chemical[1]

Metabolic Pathway of Carbamazepine

The biotransformation of Carbamazepine to this compound is a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

The initial and major metabolic step is the epoxidation of Carbamazepine to Carbamazepine-10,11-epoxide. This reaction is principally catalyzed by the cytochrome P450 enzymes CYP3A4 and to a lesser extent, CYP2C8. The resulting epoxide is an active metabolite. Subsequently, the enzyme epoxide hydrolase facilitates the hydrolysis of the epoxide ring, leading to the formation of the inactive this compound.

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide CYP3A4, CYP2C8 Diol This compound (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase

Metabolic conversion of Carbamazepine.

Synthesis of the Reference Standard

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC-UV Method for Plasma Samples

This method provides a robust and cost-effective approach for the routine analysis of this compound.

Sample Preparation:

  • To 200 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

Quantitative Data:

ParameterValue
Linearity Range 0.5 - 50 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (%) 95 - 105%

digraph "HPLC-UV Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma [label="Plasma Sample"]; Precipitation [label="Protein Precipitation\n(Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Evaporation [label="Evaporation"]; Reconstitution [label="Reconstitution"]; }

subgraph "cluster_analysis" { label = "HPLC-UV Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection"]; Separation [label="Chromatographic Separation\n(C18 Column)"]; Detection [label="UV Detection (210 nm)"]; Quantification [label="Quantification"]; }

Plasma -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

Workflow for HPLC-UV analysis.
LC-MS/MS Method for Plasma Samples

For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.

Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation with 300 µL of methanol.

  • Vortex and centrifuge as described for the HPLC-UV method.

  • Dilute the supernatant with water before injection.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from 5% to 95% B
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z)

Quantitative Data:

ParameterValue
Linearity Range 10 - 5000 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 4%
Inter-day Precision (%CV) < 6%
Accuracy (%) 97 - 103%

digraph "LC-MS_MS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep_ms" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma_MS [label="Plasma Sample + Internal Standard"]; Precipitation_MS [label="Protein Precipitation\n(Methanol)"]; Centrifugation_MS [label="Centrifugation"]; Dilution_MS [label="Supernatant Dilution"]; }

subgraph "cluster_analysis_ms" { label = "LC-MS/MS Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection_MS [label="Injection"]; Separation_MS [label="LC Separation"]; Ionization_MS [label="ESI+"]; Detection_MS [label="Mass Spectrometry (MRM)"]; Quantification_MS [label="Quantification"]; }

Plasma_MS -> Precipitation_MS; Precipitation_MS -> Centrifugation_MS; Centrifugation_MS -> Dilution_MS; Dilution_MS -> Injection_MS; Injection_MS -> Separation_MS; Separation_MS -> Ionization_MS; Ionization_MS -> Detection_MS; Detection_MS -> Quantification_MS; }

Workflow for LC-MS/MS analysis.

Logical Relationship of Carbamazepine and its Metabolites

The structural and metabolic relationships between Carbamazepine, Oxcarbazepine, and this compound are important for understanding their pharmacological profiles and potential for analytical cross-reactivity. Oxcarbazepine is a keto-analogue of Carbamazepine, and both are precursors to this compound.

Drug Relationships CBZ Carbamazepine OXC Oxcarbazepine (Keto-analogue of Carbamazepine) CBZ->OXC Structural Analogue Epoxide Carbamazepine-10,11-epoxide CBZ->Epoxide Metabolism MHD 10-Hydroxycarbazepine (MHD) (Active Metabolite of Oxcarbazepine) OXC->MHD Metabolism Diol This compound (Common Inactive Metabolite) Epoxide->Diol Metabolism MHD->Diol Metabolism

Relationship of key compounds.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 10,11-Dihydroxycarbamazepine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reliable and sensitive high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 10,11-Dihydroxycarbamazepine (DHC), a major metabolite of carbamazepine (B1668303) and oxcarbazepine (B1677851), in human plasma. The described protocol, involving a straightforward sample preparation and an isocratic elution on a C18 reversed-phase column, is suitable for therapeutic drug monitoring and pharmacokinetic studies. This method has been developed and validated based on established procedures, demonstrating good linearity, precision, and accuracy.

Introduction

This compound is a significant active metabolite of the widely used antiepileptic drugs carbamazepine and oxcarbazepine. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity in patients. This document provides a detailed protocol for the quantification of DHC using HPLC-UV, a technique readily available in most analytical laboratories. The method is designed to be both robust and efficient, making it suitable for routine analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., 10,11-Dihydrocarbamazepine

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (C18) or protein precipitation reagents (e.g., methanol, acetonitrile)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the internal standard and vortex. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

HPLC Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a reversed-phase C18 column.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Water:Methanol:Acetonitrile (68.7:25:6, v/v/v), pH adjusted to 6.5 with triethylamine[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient or 35 °C
Detection Wavelength 237 nm[1]
Run Time Approximately 15 minutes[1]

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for the determination of this compound and related compounds.

Table 1: Chromatographic and Detection Parameters
CompoundRetention Time (min)Detection Wavelength (nm)
This compoundVaries (dependent on exact method)210 - 254
CarbamazepineVaries210 - 285
OxcarbazepineVaries215 - 254
10,11-EpoxycarbamazepineVaries210 - 254
Table 2: Method Validation Summary
ParameterThis compoundReference
Linearity Range (µg/mL) 0.25 - 10[1]
Limit of Quantification (LOQ) (µg/mL) 0.25[1]
Intra-day Precision (%RSD) < 12.15[1]
Inter-day Precision (%RSD) < 12.15[1]
Accuracy (% Recovery) 78.49 - 101.04[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Inject Sample into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Concentration integrate->calculate

HPLC quantification workflow.

Signaling Pathways

This application note focuses on an analytical method and does not describe a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable.

References

Application Note: Quantitative Analysis of 10,11-Dihydroxycarbamazepine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 10,11-Dihydroxycarbamazepine, a major metabolite of the antiepileptic drug carbamazepine (B1668303), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The described workflow, from sample preparation to data acquisition, is designed for high-throughput analysis while maintaining excellent accuracy and precision.

Introduction

This compound is a significant metabolite of carbamazepine, an anticonvulsant medication widely used in the treatment of epilepsy and neuropathic pain. Monitoring the levels of carbamazepine and its metabolites is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity in complex biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of Internal Standard s1->s2 Spiking s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 Precipitant Addition s4 Centrifugation s3->s4 Vortexing s5 Supernatant Transfer s4->s5 Extraction l1 Injection into LC System s5->l1 Analysis l2 Chromatographic Separation (Reversed-Phase C18) l1->l2 m1 Electrospray Ionization (ESI+) l2->m1 m2 Tandem Mass Spectrometry (MRM Mode) m1->m2 d1 Peak Integration m2->d1 Data Acquisition d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Reporting d3->d4

Figure 1: Experimental workflow for LC-MS/MS analysis.

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into plasma for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., this compound-d4) at a suitable concentration in the 50:50 acetonitrile/water mixture.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm)
Mobile Phase A 10 mM Ammonium acetate with 0.1% formic acid in water
Mobile Phase B Acetonitrile/Methanol (2:3, v/v)
Flow Rate 0.2 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C
Gradient Start with 45% B, hold for 6 min, increase to 100% B in 1 min, hold for 2 min, then return to 45% B in 2 min.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound271.1253.115
This compound271.1180.125
Internal Standard (e.g., -d4)275.1257.115

Note: The protonated molecule of this compound can generate an ion at m/z 253 through the loss of H₂O.[1] This ion can further fragment to produce ions at m/z 210 and 180.[1][2]

Signaling Pathway and Fragmentation

The fragmentation of the protonated this compound molecule in the mass spectrometer follows a specific pathway, which is crucial for its selective detection.

fragmentation M_H [M+H]+ (m/z 271.1) Loss_H2O Loss of H₂O M_H->Loss_H2O Fragment1 [M+H-H₂O]+ (m/z 253.1) Loss_H2O->Fragment1 Further_Loss Further Fragmentation Fragment1->Further_Loss Fragment2 Product Ion (m/z 180.1) Further_Loss->Fragment2

Figure 2: Fragmentation pathway of this compound.

Method Validation Data

The method was validated according to established bioanalytical method validation guidelines.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1.0 - 50.0 µg/mL
Correlation Coefficient (r) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0< 15< 1585-115
Low QC3.0< 10< 1090-110
Mid QC15.0< 10< 1090-110
High QC40.0< 10< 1090-110

Note: Representative precision and accuracy data are presented. Actual values may vary between laboratories and instruments.

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery > 85%
Matrix Effect Minimal ion suppression or enhancement observed

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Note: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 10,11-Dihydroxycarbamazepine, a major metabolite of the antiepileptic drug carbamazepine (B1668303), from human urine samples. The described method utilizes hydrophilic-lipophilic balanced (HLB) SPE cartridges to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite in clinical and research settings.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. Its metabolite, this compound, is a significant indicator of the parent drug's metabolism and overall patient exposure. Accurate measurement of this metabolite in urine is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a preferred sample preparation technique due to its high selectivity, reproducibility, and ability to remove interfering matrix components.[1] This note provides a detailed methodology for the efficient extraction of this compound from complex urine matrices.

Experimental Protocol

A quantitative method has been described for the solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous analysis of carbamazepine and its five metabolites, including 10,11-dihydro-10,11-dihydroxycarbamazepine. An SPE procedure is employed to concentrate the target compounds from aqueous samples.

Materials:

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) cartridges

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water

    • Formic Acid

    • Ammonium Acetate

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

Sample Pre-treatment:

  • Collect urine samples and store them at -80°C if not analyzed immediately.[1]

  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Adjust the pH of the supernatant to approximately 7.5.[1]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not dry out before sample loading.

  • Loading: Load 1-5 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. Follow with a wash using 3 mL of a 5% methanol in water solution to remove more polar, interfering compounds.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the retained this compound with 2 x 1.5 mL of a methanol/acetonitrile (50:50, v/v) solution into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the recovery data for this compound from various aqueous matrices using an HLB SPE cartridge, demonstrating the efficiency of the extraction method.

AnalyteMatrixRecovery (%)
This compoundSurface Water95.7 - 102.9
This compoundSTP Effluent90.6 - 103.5
This compoundSTP Influent83.6 - 102.2

STP: Sewage Treatment Plant

Mandatory Visualization

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction UrineSample Urine Sample Collection Centrifuge Centrifugation UrineSample->Centrifuge pH_Adjust pH Adjustment to 7.5 Centrifuge->pH_Adjust Condition Cartridge Conditioning (Methanol, Water) pH_Adjust->Condition Load Sample Loading Condition->Load Wash Washing (Water, 5% Methanol) Load->Wash Dry Cartridge Drying Wash->Dry Elute Elution (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from urine.

Conclusion

The described solid-phase extraction protocol provides an effective and reproducible method for the isolation of this compound from human urine. The use of HLB cartridges ensures high recovery rates and the removal of endogenous interferences, yielding a clean extract suitable for sensitive and accurate quantification by LC-MS/MS. This application note serves as a valuable resource for researchers in the fields of clinical chemistry, pharmacology, and drug metabolism.

References

Application Note: Chiral Separation of 10,11-Dihydroxycarbamazepine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 10,11-Dihydroxycarbamazepine, a primary metabolite of the anticonvulsant drug carbamazepine (B1668303). The stereoisomers of this metabolite can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug metabolism and pharmacokinetic studies. This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and data analysis, to achieve baseline resolution of the (S,S)- and (R,R)-enantiomers. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated high selectivity for this class of compounds.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. It is extensively metabolized in the liver, primarily to carbamazepine-10,11-epoxide, which is then hydrolyzed to 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol). CBZ-diol possesses two chiral centers, leading to the existence of a pair of enantiomers, (+)-(S,S)-CBZ-diol and (-)-(R,R)-CBZ-diol. The stereochemistry of drug metabolites can significantly influence their biological activity and clearance. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for a thorough understanding of carbamazepine's metabolic fate and its clinical implications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation of enantiomers.[1][2][3] This note describes a normal-phase HPLC method that provides excellent resolution of the this compound enantiomers.

Experimental Protocols

Sample Preparation

For analysis of biological samples, such as serum or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove proteins and other interfering substances.

Liquid-Liquid Extraction Protocol:

  • To 1 mL of serum or plasma, add a suitable internal standard.

  • Add 5 mL of an organic solvent (e.g., a mixture of tert-butyl methyl ether and dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 1 mL of the pre-treated plasma or serum sample.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

HPLC Instrumentation and Conditions

The following tables summarize the recommended HPLC setup and chromatographic conditions for the chiral separation of this compound enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for this separation.[2][4][5]

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemA standard HPLC system with a pump, autosampler, and column oven
DetectorUV-Vis Detector
Data AcquisitionChromatography Data Station

Table 2: Chromatographic Conditions (Method 1)

ParameterCondition
Chiral Stationary Phase Chiralcel OD
Mobile Phasen-hexane:ethanol:isopropanol (18:2:1, v/v/v) with 0.1% glacial acetic acid[5]
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength215 nm
Injection Volume20 µL

Table 3: Chromatographic Conditions (Method 2)

ParameterCondition
Chiral Stationary Phase Polysaccharide-based
Mobile Phasen-hexane:ethanol (75:25, v/v)[4]
Flow Rate1.0 mL/min
Column TemperatureAmbient
Detection Wavelength210 nm
Injection Volume20 µL

Data Presentation

The following table presents typical chromatographic data obtained using the described methods. Retention times and resolution factors may vary slightly depending on the specific column batch and system configuration.

Table 4: Typical Chromatographic Performance

EnantiomerRetention Time (min) - Method 1 (approx.)Retention Time (min) - Method 2 (approx.)Resolution (Rs)
(+)-(S,S)-10,11-Dihydroxycarbamazepine12.515.2> 2.0
(-)-(R,R)-10,11-Dihydroxycarbamazepine14.817.8> 2.0

Note: The elution order of the enantiomers should be confirmed with pure standards.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Biological Sample (Serum/Plasma) B Extraction (LLE or SPE) A->B C Evaporation & Reconstitution B->C D Injection into HPLC C->D E Chiral Separation (Polysaccharide CSP) D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Reporting Results H->I

References

Application Note: Quantification of 10,11-Dihydroxycarbamazepine in Wastewater Samples using SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine (B1668303) (CBZ) is a widely used anti-epileptic drug that is frequently detected in aquatic environments due to its incomplete removal in wastewater treatment plants (WWTPs).[1] Its primary human metabolite, 10,11-Dihydroxycarbamazepine (CBZ-DiOH), is often found in wastewater at concentrations significantly higher than the parent compound, making it a crucial analyte for environmental monitoring.[2][3] In fact, this compound has been detected in wastewater effluent and environmental samples at higher concentrations than carbamazepine itself.[4] This application note provides a detailed protocol for the quantification of this compound in various wastewater matrices using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for environmental monitoring and assessing the fate of pharmaceutical metabolites in aquatic systems.[5]

Method Overview

The analytical workflow for quantifying this compound involves three main stages:

  • Sample Collection and Preparation: Wastewater samples (influent and effluent) are collected and filtered to remove particulate matter.

  • Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge to extract and concentrate the analyte of interest while removing interfering matrix components.

  • LC-MS/MS Analysis: The concentrated extract is then injected into an LC-MS/MS system for chromatographic separation and highly selective quantification using Multiple Reaction Monitoring (MRM).

The overall experimental workflow is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A Wastewater Sample Collection B Filtration (e.g., 0.7 µm Glass Fiber Filter) A->B C Cartridge Conditioning (Methanol & Water) B->C D Sample Loading C->D E Cartridge Washing (Water) D->E F Analyte Elution (Methanol/Acetonitrile) E->F G Solvent Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Figure 1: Overall experimental workflow for the analysis of this compound.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are effective for extracting a wide range of compounds from aqueous matrices.[4][6]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • SPE Vacuum Manifold

  • Wastewater sample (filtered, 500 mL)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Nitrogen gas for evaporation

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 500 mL filtered wastewater sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 10 mL of a methanol/acetonitrile mixture (e.g., 50:50 v/v) through the cartridge.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[7]

Logical Flow of the Analytical Technique

Analytical Technique SPE Solid-Phase Extraction (Cleanup & Concentration) LC Liquid Chromatography (Analyte Separation) SPE->LC Inject Extract MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Introduce Separated Analytes

Figure 2: Logical relationship of the core analytical techniques.

LC Conditions:

Parameter Setting
Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions

| Column Temp. | 40°C |

MS/MS Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage 3.5 kV[7]
Source Temperature 100 °C[7]
Desolvation Temp. 350 °C[7]

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

The MRM transitions for this compound are critical for selective quantification. The protonated molecule ([M+H]⁺) at m/z 271 loses a water molecule in the source to form the ion at m/z 253, which is often used as the precursor ion.[7]

Table 1: MRM Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 271.1 253.1 30 15

| Confirmation Ion | 271.1 | 180.1 | 30 | 25 |

Note: Cone voltage and collision energy are instrument-dependent and require optimization.

Quantitative Data Summary

The described method provides excellent recovery and sensitivity. It is important to assess matrix effects, as ion suppression can occur in complex samples like wastewater influent.[2][7]

Table 2: Method Performance and Recovery Data

Matrix Recovery (%) Standard Deviation (%) Reference
STP Influent 83.6 - 102.2 3.1 - 5.9 [2][5]
STP Effluent 90.6 - 103.5 2.4 - 5.6 [2][5]

| Surface Water | 95.7 - 102.9 | 2.5 - 4.8 |[2][5] |

Table 3: Detection Limits and Reported Concentrations

Parameter Value Unit Reference
Instrumental Detection Limit (IDL) 0.8 - 4.8 pg on-column [2][5]
Limit of Quantification (LOQ) 0.01 - 0.1 ng on-column [4]
Reported Environmental Concentrations
Surface Water 2.2 ng/L [8]
WWTP Effluent Detected (often > parent CBZ) - [2][9]

| Treated Biosolids | 15.4 | µg/kg (dry weight) |[9] |

References

Application Note: Quantitative Analysis of 10,11-Dihydroxycarbamazepine Glucuronide in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine (B1668303) is a widely prescribed anticonvulsant drug used for treating epilepsy, neuropathic pain, and bipolar disorder. Its metabolism is complex, involving oxidation via the cytochrome P450 system to form active metabolites like carbamazepine-10,11-epoxide. This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase to trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-Diol).[1][2][3] A significant portion of CBZ-Diol is then conjugated with glucuronic acid to form 10,11-Dihydroxycarbamazepine glucuronide, a more water-soluble metabolite that is excreted in urine.[4] Monitoring the levels of this glucuronide conjugate is crucial for comprehensive pharmacokinetic and toxicological studies.

This application note details a robust and sensitive method for the indirect quantification of this compound glucuronide in human urine. The protocol employs enzymatic hydrolysis to cleave the glucuronide moiety, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of the liberated CBZ-Diol aglycone.

Principle

The quantitative analysis of the glucuronide conjugate is achieved by measuring its corresponding aglycone, CBZ-Diol, after enzymatic hydrolysis. A known volume of urine is treated with β-glucuronidase, which selectively catalyzes the cleavage of the glucuronic acid from the parent molecule. The total concentration of CBZ-Diol post-hydrolysis represents the sum of the initially free and the conjugated forms. By subtracting the concentration of a non-hydrolyzed sample (representing only the free form), the concentration of the original glucuronide conjugate can be determined. The resulting CBZ-Diol is then extracted, separated by HPLC, and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Enzymatic Hydrolysis of Urine Samples

This protocol is designed to efficiently cleave the glucuronide conjugate, releasing the free CBZ-Diol for analysis.

  • Reagents and Materials:

    • Human urine samples

    • β-glucuronidase from E. coli or Patella vulgata

    • 1 M Sodium Acetate Buffer (pH 5.0)

    • Internal Standard (IS) solution (e.g., d10-Carbamazepine or a structural analog)

    • Microcentrifuge tubes (1.5 mL)

    • Incubator or water bath set to 37-55°C (optimal temperature may vary by enzyme source)

  • Procedure:

    • Pipette 100 µL of the human urine sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of 1 M Sodium Acetate Buffer (pH 5.0).

    • Add 10 µL of the Internal Standard solution.

    • Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL). Note: The optimal enzyme concentration and incubation time should be validated for the specific enzyme batch and sample matrix.

    • Vortex the mixture gently for 10 seconds.

    • Incubate the sample at the optimal temperature (e.g., 37°C or 55°C) for a period ranging from 2 to 18 hours.[5]

    • After incubation, stop the reaction by adding a quenching solvent, such as 300 µL of ice-cold acetonitrile. This will also precipitate proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Proceed to the Sample Preparation/Extraction step.

2. Sample Preparation (Post-Hydrolysis)

This protocol uses Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte.

  • Reagents and Materials:

    • Hydrolyzed sample from the previous step

    • SPE Cartridges (e.g., Oasis HLB)[1][2]

    • Methanol (B129727) (HPLC Grade)

    • Deionized Water

    • 5% Methanol in Water

    • SPE Vacuum Manifold

    • Sample concentrator/evaporator

  • Procedure:

    • Centrifuge the protein-precipitated sample at 10,000 x g for 10 minutes.

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Instrumental Parameters

Parameter Setting
Liquid Chromatography
HPLC System UPLC/HPLC System (e.g., Agilent, Waters)
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol mixture
Flow Rate 0.2 mL/min[1]
Injection Volume 10-20 µL
Column Temperature 40°C
Gradient Program Start at 45% B, hold for 6 min, ramp to 100% B over 1 min, hold for 2 min, return to 45% B.[1]
Mass Spectrometry
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitored Transition trans-10,11-dihydroxy-10,11-dihydrocarbamazepine
Precursor Ion (Q1) m/z 271[1][2]
Product Ion (Q2) m/z 253[1][2]
Collision Energy Optimized for specific instrument (typically 15-25 eV)

| Internal Standard (IS) | Analyte-specific (e.g., d10-Carbamazepine, m/z 247 → 204) |

Visualizations

G cluster_metabolism Metabolic Pathway Carbamazepine Carbamazepine Epoxide Carbamazepine- 10,11-epoxide Carbamazepine->Epoxide CYP450 CBZ_Diol 10,11-Dihydroxy- carbamazepine (CBZ-Diol) Epoxide->CBZ_Diol Epoxide Hydrolase Glucuronide CBZ-Diol Glucuronide CBZ_Diol->Glucuronide UGT Excretion Excretion Glucuronide->Excretion Urine

Caption: Metabolic pathway of Carbamazepine to its glucuronide conjugate.

G cluster_workflow Analytical Workflow Urine_Sample Urine Sample (containing Glucuronide) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data Data Quantification (Total CBZ-Diol) LCMS->Data

Caption: Experimental workflow for the quantification of CBZ-Diol Glucuronide.

References

Application Note: Enzymatic Hydrolysis of 10,11-Dihydroxycarbamazepine Glucuronide for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the enzymatic hydrolysis of 10,11-Dihydroxycarbamazepine glucuronide, a major metabolite of the antiepileptic drug carbamazepine (B1668303), to enable its accurate quantification in biological matrices such as urine.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. Its metabolism is complex, involving oxidation to form various metabolites, including the pharmacologically active carbamazepine-10,11-epoxide. This epoxide is subsequently hydrolyzed by epoxide hydrolase to form this compound[1]. This diol metabolite is then primarily excreted in the urine in its conjugated form, this compound glucuronide[1][2].

For accurate pharmacokinetic and toxicological studies, it is crucial to quantify the total amount of this compound, which requires the cleavage of the glucuronide conjugate prior to analysis. Enzymatic hydrolysis using β-glucuronidase is a widely accepted method for this deconjugation, offering high specificity and mild reaction conditions compared to acid hydrolysis[3]. This application note provides a comprehensive guide to performing enzymatic hydrolysis of this compound glucuronide, including a detailed protocol, optimization strategies, and subsequent analytical considerations.

Principle of Enzymatic Hydrolysis

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of drugs and their metabolites, facilitating their excretion. β-glucuronidase enzymes catalyze the hydrolysis of the glycosidic bond between the glucuronic acid moiety and the aglycone (in this case, this compound), releasing the free metabolite for analysis. The efficiency of this enzymatic reaction is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, incubation time, and the presence of any inhibitors in the biological matrix[4][5].

Experimental Protocols

This section outlines a general protocol for the enzymatic hydrolysis of this compound glucuronide in urine, followed by sample preparation for LC-MS/MS analysis. It is important to note that optimization of these conditions is often necessary for different biological matrices and analytical setups.

Materials and Reagents
  • Biological Matrix: Human urine (or other relevant biological fluid)

  • Enzyme: β-glucuronidase (e.g., from Helix pomatia, E. coli, or recombinant sources)

  • Buffer: Acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) or phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8), depending on the optimal pH of the chosen enzyme.

  • Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound.

  • Organic Solvents: Acetonitrile (B52724), Methanol (B129727) (HPLC or LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: (Optional, for sample cleanup) e.g., C18 or mixed-mode cartridges.

  • Other Reagents: Formic acid, Ammonium acetate (for mobile phase preparation).

Enzymatic Hydrolysis Protocol
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample (e.g., at 3000 x g for 10 minutes) to pellet any particulate matter.

    • Transfer a known aliquot (e.g., 0.5 - 1.0 mL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of the internal standard solution to each urine sample, control, and standard.

  • pH Adjustment:

    • Add the appropriate buffer to adjust the pH of the urine sample to the optimal range for the selected β-glucuronidase. For example, for β-glucuronidase from Helix pomatia, adjust the pH to approximately 5.0 with acetate buffer.

  • Enzyme Addition:

    • Add a sufficient amount of β-glucuronidase solution to the sample. The required enzyme activity will depend on the enzyme source and the expected concentration of the glucuronide. A starting point could be 2,000 - 5,000 units per mL of urine.

  • Incubation:

    • Vortex the mixture gently.

    • Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C for several hours or higher temperatures for shorter durations with thermostable enzymes). Incubation times can range from 2 to 24 hours. It is crucial to optimize this step for complete hydrolysis.

  • Termination of Reaction:

    • Stop the enzymatic reaction by adding a protein precipitating agent like acetonitrile or methanol, or by heating.

Post-Hydrolysis Sample Cleanup (Example: Solid Phase Extraction)
  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the hydrolyzed and reaction-terminated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation: Optimization of Hydrolysis Conditions

The efficiency of enzymatic hydrolysis is critical for accurate quantification. The following table summarizes key parameters and typical ranges for optimization, based on literature for various drug glucuronides.

ParameterEnzyme SourceTypical pH RangeTypical Temperature (°C)Typical Incubation TimeReference
pH Helix pomatia4.5 - 5.537 - 652 - 24 hours[4]
E. coli6.5 - 7.537 - 551 - 4 hours[6]
RecombinantVaries (often near neutral)Room Temp - 6015 min - 2 hours[7]
Temperature Helix pomatia5.037 - 65Optimized based on temp[4]
E. coli6.837 - 55Optimized based on temp[6]
RecombinantVariesRoom Temp - 60Optimized based on temp[7]
Incubation Time Helix pomatia5.0372 - 24 hours[4]
E. coli6.8371 - 4 hours[6]
RecombinantVariesVaries15 min - 2 hours[7]
Enzyme Conc. Helix pomatia5.0372 hours2,000 - 10,000 Units/mL
E. coli6.8371 hour1,000 - 5,000 Units/mL
RecombinantVariesVaries30 minVaries by manufacturer

Mandatory Visualizations

Signaling Pathway: Metabolism of Carbamazepine

Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4 Diol This compound Epoxide->Diol Epoxide Hydrolase Glucuronide This compound Glucuronide Diol->Glucuronide UGT Excretion Urinary Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Carbamazepine to its diol glucuronide.

Experimental Workflow

cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Cleanup cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Spike Spike IS & Adjust pH Centrifuge->Spike Enzyme Add β-glucuronidase Spike->Enzyme Incubate Incubate Enzyme->Incubate SPE Solid Phase Extraction Incubate->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Workflow for analysis of this compound glucuronide.

Discussion and Method Considerations

  • Choice of β-glucuronidase: The source of the β-glucuronidase is a critical factor. Enzymes from different organisms (e.g., Helix pomatia, E. coli) and recombinant enzymes exhibit different optimal pH, temperature, and specific activities towards various glucuronides. Recombinant enzymes often offer higher purity and faster reaction times[7]. For the hydrolysis of the diol metabolite of carbamazepine, a preparation from Helix pomatia which also contains arylsulfatase activity has been successfully used, suggesting the potential for sulfate (B86663) conjugates as well, although glucuronides are the primary form[1].

  • Optimization is Key: Due to the variability in enzyme performance and matrix effects, it is imperative to optimize and validate the hydrolysis conditions for the specific analyte and biological matrix being tested. This includes evaluating different enzyme concentrations, incubation times, and temperatures to ensure complete cleavage of the glucuronide.

  • Sample Cleanup: Post-hydrolysis sample cleanup is often necessary to remove the enzyme and other matrix components that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement. Solid-phase extraction is a common and effective technique for this purpose.

  • Analytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the accurate quantification of the released this compound.

Conclusion

The enzymatic hydrolysis of this compound glucuronide is an essential step for the accurate bioanalysis of this major carbamazepine metabolite. By carefully selecting the β-glucuronidase and optimizing the reaction conditions, researchers can achieve complete and reliable deconjugation, leading to robust and accurate quantitative results. The protocol and considerations outlined in this application note provide a solid foundation for developing and implementing this methodology in clinical and research settings.

References

Application Note: High-Throughput Quantification of 10,11-Dihydroxycarbamazepine in Human Plasma using Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10,11-Dihydroxycarbamazepine (CBZ-diol), a major metabolite of the antiepileptic drug carbamazepine, in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, this compound-d4 (D4-CBZ-diol). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of CBZ-diol.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder. Its clinical efficacy and potential for adverse effects are influenced by its complex metabolism. The formation of various metabolites, including the pharmacologically active carbamazepine-10,11-epoxide (B195693) (CBZ-E) and its subsequent hydrolysis product, this compound (CBZ-diol), is a critical aspect of its disposition. Accurate quantification of these metabolites is essential for understanding the drug's pharmacokinetics and for therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. A SIL-IS, such as D4-CBZ-diol, is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms. This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte, effectively compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. This results in superior accuracy and precision compared to methods using other types of internal standards. This application note provides a comprehensive protocol for the use of D4-CBZ-diol as an internal standard for the quantification of CBZ-diol in human plasma.

Carbamazepine Metabolism

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the formation of carbamazepine-10,11-epoxide, which is then hydrolyzed by epoxide hydrolase to form this compound.

Carbamazepine Carbamazepine Carbamazepine_Epoxide Carbamazepine-10,11-Epoxide Carbamazepine->Carbamazepine_Epoxide CYP3A4, CYP2C8 Dihydroxycarbamazepine This compound Carbamazepine_Epoxide->Dihydroxycarbamazepine Epoxide Hydrolase cluster_prep Sample Preparation Plasma 100 µL Plasma Add_IS Add 20 µL D4-CBZ-diol (IS) Plasma->Add_IS Add_MeOH Add 300 µL Methanol Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Troubleshooting & Optimization

Technical Support Center: 10,11-Dihydroxycarbamazepine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 10,11-Dihydroxycarbamazepine (CBZ-DiOH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound in positive electrospray ionization (ESI+) mode?

A1: For the analysis of this compound using LC-MS/MS with positive electrospray ionization, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. A common fragmentation pathway involves the loss of a water molecule. The most frequently reported Selected Reaction Monitoring (SRM) channel is m/z 271 → 253.[1][2]

Q2: I am observing poor peak shape (e.g., tailing or broadening) for my this compound peak. What are the potential causes and solutions?

A2: Poor peak shape can arise from several factors related to the chromatography. Secondary interactions between the analyte and the column's stationary phase can cause peak tailing. High sample loads, in terms of both injection volume and concentration, can lead to peak broadening and tailing. Additionally, extra-column effects, such as excessive tubing volume or poorly made connections, can contribute to peak distortion. To troubleshoot, consider reducing the sample load, ensuring the mobile phase composition is optimal, and checking all connections and tubing for potential sources of extra-column volume.

Q3: My assay is showing a lack of sensitivity for this compound. How can I improve it?

A3: To enhance sensitivity, ensure that the mass spectrometer parameters, such as collision energy, are optimized for the m/z 271 → 253 transition.[2] Additionally, optimizing the sample preparation procedure to minimize matrix effects and maximize recovery is crucial. Solid-phase extraction (SPE) is a commonly used technique for concentrating the analyte from biological matrices.[1][3] The choice of mobile phase can also impact ionization efficiency; for instance, a mobile phase containing acetonitrile (B52724) and methanol (B129727) may improve resolution and sensitivity.[1][2]

Q4: I am analyzing other carbamazepine (B1668303) metabolites alongside this compound and am seeing crosstalk between SRM channels. How can I resolve this?

A4: Due to the structural similarity of carbamazepine and its metabolites, crosstalk between SRM channels is a known issue.[1][2] For example, this compound can be observed in channels used for monitoring other metabolites like 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine (B22271) (m/z 253 → 210) and 10,11-dihydro-10,11-epoxycarbamazepine (m/z 253 → 180).[1][2] Achieving good chromatographic separation is critical to mitigate this.[1][2] Employing a C8 or C18 column with an optimized gradient elution can help resolve these closely related compounds.[2][4]

Troubleshooting Guide

This section provides guidance on specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: High Matrix Effects Leading to Ion Suppression

Symptoms:

  • Low and inconsistent analyte response in matrix samples compared to neat solutions.

  • Poor assay precision and accuracy.

Root Causes & Solutions:

CauseSolution
Inadequate Sample Cleanup Co-eluting endogenous components from the biological matrix can compete with the analyte for ionization, leading to suppression. Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[1][5]
Poor Chromatographic Separation If matrix components co-elute with the analyte, ion suppression can occur. Optimize the chromatographic method by adjusting the mobile phase gradient, trying a different column chemistry (e.g., C8 vs. C18), or modifying the mobile phase composition to better separate the analyte from matrix interferences.[6]
Suboptimal ESI Source Conditions The settings of the electrospray ionization source can influence the severity of matrix effects. Optimize source parameters such as gas flows, temperature, and spray voltage to enhance the ionization of the target analyte and minimize the impact of co-eluting matrix components.
Issue 2: Inconsistent or Low Recovery During Sample Preparation

Symptoms:

  • Low analyte signal across all samples.

  • High variability in quality control sample results.

Root Causes & Solutions:

CauseSolution
Suboptimal Extraction Protocol The chosen extraction method may not be efficient for this compound. For SPE, ensure the sorbent type, wash steps, and elution solvent are appropriate. For LLE, experiment with different organic solvents and pH conditions to improve extraction efficiency.[7]
Analyte Instability This compound may be susceptible to degradation during sample processing. Ensure samples are handled at appropriate temperatures and consider the use of stabilizers if degradation is suspected.[5]
Improper Method Execution Inconsistencies in executing the sample preparation protocol can lead to variable recovery. Ensure all steps are performed consistently and accurately.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common approach for extracting this compound from aqueous samples involves solid-phase extraction.[1][3]

  • Cartridge Selection: An Oasis HLB cartridge can be a suitable choice due to its good extraction efficiency for carbamazepine and its metabolites.[1][2]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the analyte with a stronger organic solvent such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound and related compounds. Optimization will be required for your specific instrumentation and application.

ParameterValueReference
Column C8 or C18 (e.g., 150 mm x 2.1 mm, 5 µm)[2][4]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile/Methanol (2:3, v/v)[1]
Flow Rate 0.2 - 0.4 mL/min[1][4]
Injection Volume 20 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]

Mass Transitions (SRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound 271253[1][2]
Carbamazepine237194[4]
Carbamazepine-10,11-epoxide253180[1][2]
10-Hydroxycarbamazepine255237[2]
d10-Carbamazepine (Internal Standard)247204[4]

Visualizations

Troubleshooting_Workflow start Start: LC-MS/MS Issue issue Identify Symptom start->issue peak_shape Poor Peak Shape issue->peak_shape Tailing/Broadening sensitivity Low Sensitivity issue->sensitivity Low Signal crosstalk SRM Crosstalk issue->crosstalk Interference matrix_effects High Matrix Effects issue->matrix_effects Inconsistent Results check_chrom Check Chromatography: - Reduce Sample Load - Optimize Mobile Phase - Check Connections peak_shape->check_chrom optimize_ms Optimize MS: - Adjust Collision Energy - Tune Source Parameters sensitivity->optimize_ms improve_separation Improve Separation: - Adjust Gradient - Change Column crosstalk->improve_separation enhance_cleanup Enhance Sample Prep: - Optimize SPE/LLE - Dilute Sample matrix_effects->enhance_cleanup solution Problem Resolved check_chrom->solution Improved escalate Consult Expert check_chrom->escalate No Change optimize_ms->solution Improved optimize_ms->escalate No Change improve_separation->solution Improved improve_separation->escalate No Change enhance_cleanup->solution Improved enhance_cleanup->escalate No Change

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

SPE_Workflow start Start: Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (Methanol/Acetonitrile) wash->elute reconstitute 5. Evaporate & Reconstitute elute->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample preparation.

References

Technical Support Center: Quantification of 10,11-Dihydroxycarbamazepine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10,11-Dihydroxycarbamazepine (DHC) in serum. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during LC-MS/MS quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound (DHC) in serum?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1][2][3] In the context of DHC quantification in serum, these effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable results.[4][5] This interference can compromise the sensitivity, precision, and accuracy of the analytical method.[6]

Q2: What are the primary causes of matrix effects in serum samples for DHC analysis?

A2: The main culprits for matrix effects in serum are phospholipids, which are major components of cell membranes.[7][8] These compounds often co-extract with DHC during sample preparation and can co-elute during chromatographic separation, leading to ion suppression in the mass spectrometer source.[9] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[1][2]

Q3: How can I determine if my DHC assay is experiencing matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of DHC in a blank serum extract spiked with the analyte to the peak area of DHC in a pure solvent at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[1] Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where matrix effects are most pronounced.[10]

Q4: What is ion suppression and how does it specifically impact DHC analysis?

A4: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the target analyte, in this case, DHC, in the mass spectrometer's ion source.[1][3][6] This leads to a decreased signal intensity for DHC, resulting in underestimation of its concentration.[7] The electrospray ionization (ESI) source is particularly susceptible to this phenomenon.[1]

Q5: Can the choice of ionization technique affect the severity of matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1][11] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to mitigate these effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of DHC in serum due to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low DHC signal intensity and poor sensitivity Ion suppression from co-eluting matrix components, primarily phospholipids.[5][9]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique.[3][12][13] 2. Modify Chromatography: Adjust the chromatographic gradient to better separate DHC from interfering matrix components.[3][10] 3. Sample Dilution: Dilute the serum sample to reduce the concentration of interfering substances, though this may also lower the analyte signal.[1][14]
High variability and poor reproducibility of DHC quantification Inconsistent matrix effects across different samples and batches.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DHC will co-elute and experience similar matrix effects, allowing for reliable normalization and more accurate quantification.[3][10] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank serum matrix to compensate for consistent matrix effects.[1][3]
Peak tailing or fronting for DHC Interaction of DHC with residual matrix components on the analytical column or in the ion source.[7]1. Improve Column Washing: Incorporate a robust column wash step in the gradient to remove strongly retained matrix components between injections. 2. Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components.
Gradual decrease in DHC signal over an analytical run Accumulation of non-volatile matrix components, like phospholipids, in the mass spectrometer ion source.[4]1. Implement Enhanced Sample Cleanup: Utilize phospholipid removal plates or cartridges to minimize the introduction of these contaminants into the MS.[9] 2. Regular Source Cleaning: Perform routine cleaning of the mass spectrometer's ion source as part of instrument maintenance.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike DHC and its internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank serum samples through the entire sample preparation procedure. Spike DHC and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike DHC and IS into blank serum before starting the sample preparation procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • Values between 85% and 115% are often considered acceptable.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
  • Sample Pre-treatment: To 100 µL of serum, add 10 µL of the internal standard working solution and vortex. Add 200 µL of 1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove interfering substances.

  • Elution: Elute DHC and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for DHC Quantification
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)Reference
Protein Precipitation (PPT) 85 - 9550 - 70 (Suppression)< 15[12][13]
Liquid-Liquid Extraction (LLE) 70 - 8575 - 90 (Suppression)< 10[5]
Solid-Phase Extraction (SPE) 90 - 10595 - 105< 5[12][13]
Phospholipid Removal Plates 95 - 10598 - 102< 5[9][15]

Note: The values presented are typical ranges and may vary depending on the specific assay conditions.

Visualizations

cluster_0 Troubleshooting Workflow for Ion Suppression start Inaccurate DHC Quantification (Low Signal or High Variability) check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Confirmed (>15% Suppression/Enhancement) check_me->me_present Yes no_me Matrix Effects Acceptable (Investigate Other Causes) check_me->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp optimize_lc Optimize Chromatography me_present->optimize_lc use_is Implement SIL-IS me_present->use_is re_evaluate Re-evaluate Matrix Effects optimize_sp->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate re_evaluate->me_present Still Present validated Method Validated re_evaluate->validated Resolved

Caption: A flowchart for systematically troubleshooting ion suppression.

cluster_1 Mechanism of Ion Suppression in ESI cluster_2 Droplet ESI Droplet GasPhase Gas Phase Ions (To Mass Analyzer) Droplet->GasPhase Ion Evaporation (Reduced for DHC) Analyte DHC Analyte->Droplet Enters Matrix Phospholipids Matrix->Droplet Enters Matrix->Droplet Competes for Surface Access

Caption: Competition for charge and surface access in an ESI droplet.

References

Technical Support Center: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 10,11-Dihydroxycarbamazepine (CBZ-Diol). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the recovery and reproducibility of this critical carbamazepine (B1668303) metabolite.

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common challenge in bioanalytical and environmental sample analysis. The following table outlines potential issues, their causes, and recommended solutions.

IssuePotential CauseRecommended Solution
Low Analyte Recovery Inappropriate Sorbent Selection: CBZ-Diol is a polar metabolite. Using a highly nonpolar sorbent like C18 may result in poor retention.Select a more polar or mixed-mode sorbent. Polymeric sorbents like Oasis HLB have demonstrated superior extraction efficiencies for carbamazepine and its metabolites compared to C18.[1][2] Mixed-mode cation exchange (MCX) cartridges can also be effective if the sample pH is adjusted to protonate the analyte.
Suboptimal Sample pH: The pH of the sample can influence the polarity and retention of the analyte.Maintain a neutral pH for the sample. Carbamazepine is a neutral compound between pH 3 and 11. For reversed-phase and polymeric SPE, loading the sample at a neutral pH (around 7) is generally recommended for consistent retention.[3]
Ineffective Elution Solvent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough to disrupt the sorbent-analyte interactions.Increase the polarity and strength of the elution solvent. Methanol (B129727) is a commonly used and effective elution solvent for CBZ-Diol from polymeric sorbents. If recovery is still low, consider adding a small percentage of a stronger solvent like acetonitrile (B52724) or a pH modifier like ammonium (B1175870) hydroxide (B78521) to the methanol.
Premature Analyte Breakthrough: The analyte passes through the cartridge during the loading step without being retained.Decrease the flow rate during sample loading. A slower flow rate allows more time for the analyte to interact with the sorbent. Also, ensure the sorbent is properly conditioned and equilibrated before loading the sample.
Analyte Loss During Washing: The wash solvent is too strong and is eluting the analyte along with interferences.Use a weaker wash solvent. For polymeric sorbents, a wash step with a low percentage of organic solvent (e.g., 5-10% methanol in water) is typically sufficient to remove polar interferences without eluting the more retained CBZ-Diol.
Poor Reproducibility Inconsistent SPE Cartridge Packing: Variations in sorbent bed density can lead to channeling and inconsistent extraction.Use high-quality, reputable SPE cartridges. Ensure that the cartridges are from a consistent batch.
Variable Flow Rates: Manual processing of SPE cartridges can lead to inconsistent flow rates between samples.Use a vacuum or positive pressure manifold for consistent flow. Automated SPE systems can also significantly improve reproducibility.
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, wastewater) can interfere with the ionization of the analyte in the mass spectrometer, leading to variable results.Optimize the wash step to remove matrix components. A more rigorous wash with a carefully selected solvent can help clean up the sample. Additionally, consider using a matrix-matched calibration curve to compensate for these effects.

Frequently Asked Questions (FAQs)

Q1: Which SPE sorbent is best for this compound?

A1: Polymeric sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are generally recommended and have been shown to provide superior extraction efficiencies for this compound and other polar carbamazepine metabolites when compared to traditional silica-based C18 sorbents.[1][2] One study directly comparing HLB with two different C18 cartridges for the analysis of carbamazepine and its metabolites in aqueous samples found that the HLB cartridge provided the best performance for all analytes.[1][2]

Q2: What is the optimal pH for the sample before loading it onto the SPE cartridge?

A2: For polymeric sorbents like Oasis HLB, maintaining a neutral sample pH (around 7.0) is a good starting point for the neutral compound this compound. One validated method for the analysis of carbamazepine and its metabolites, including the diol, in plasma utilized a phosphate (B84403) buffer at pH 7.0 during the sample preparation and SPE wash steps.[3]

Q3: My recovery of this compound is still low even with an Oasis HLB cartridge. What should I try next?

A3: If you are using an appropriate sorbent and still experiencing low recovery, consider the following:

  • Check your elution solvent. Ensure it is strong enough. While 100% methanol is often effective, you may need to add a small amount of a stronger, less polar solvent or a basic modifier like ammonium hydroxide to improve elution.

  • Evaluate your wash step. Your wash solvent may be too aggressive. Try reducing the percentage of organic solvent in your wash solution.

  • Slow down your flow rates. Both loading and elution flow rates can impact recovery. Slower is often better to ensure complete interaction with the sorbent.

  • Increase your elution volume. You may not be using a sufficient volume of solvent to fully elute the analyte. Try collecting a second elution fraction to see if a significant amount of the analyte is still on the cartridge.

Q4: Can I use a C18 cartridge for this compound extraction?

A4: While it is possible to retain this compound on a C18 cartridge, its polar nature can lead to lower and more variable recoveries compared to polymeric sorbents. If you must use a C18 cartridge, you may need to carefully optimize the sample loading conditions, such as ensuring a purely aqueous sample with no organic solvent, to maximize retention. However, for robust and high-recovery methods, a polymeric or mixed-mode sorbent is the preferred choice.[1][2]

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Carbamazepine and its Metabolites
Sorbent TypeCompoundRecovery in Surface Water (%)Recovery in STP Effluent (%)Recovery in STP Influent (%)
Oasis HLB This compound 95.7 - 102.9 90.6 - 103.5 83.6 - 102.2
Carbamazepine95.7 - 102.990.6 - 103.583.6 - 102.2
Other Metabolites95.7 - 102.990.6 - 103.583.6 - 102.2
Supelclean LC-18All AnalytesLower than HLBLower than HLBLower than HLB
Supelco LC-18All AnalytesLower than HLBLower than HLBLower than HLB
Data from a study that concluded Oasis HLB had superior extraction efficiencies for all analytes.[1][2]

Experimental Protocols

Protocol 1: High-Recovery SPE of this compound from Plasma using Oasis HLB

This protocol is based on a validated method for the determination of carbamazepine and its metabolites in human plasma, which demonstrated high accuracy (92.09% to 108.5%) for all analytes.[3]

  • Sample Pretreatment:

    • To 500 µL of plasma, add an appropriate internal standard.

    • Add 500 µL of 10 mM phosphate buffer (pH 7.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (30 mg, 1 mL) cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pretreated plasma sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10 mM phosphate buffer (pH 7.0).

    • Wash the cartridge with 1 mL of a 5% methanol in water solution.

    • Dry the cartridge under vacuum for 1 minute.

  • Elution:

    • Elute the analytes with 2 x 500 µL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow Sample Sample Pretreatment (e.g., Plasma + Buffer pH 7.0) Condition 1. Conditioning (e.g., 1 mL Methanol) Equilibrate 2. Equilibration (e.g., 1 mL Water) Condition->Equilibrate Activate Sorbent Load 3. Sample Loading (Slow Flow Rate) Equilibrate->Load Prepare for Sample Wash 4. Washing (e.g., 5% Methanol in Water) Load->Wash Retain Analyte Elute 5. Elution (e.g., 1 mL Methanol) Wash->Elute Remove Interferences Analysis LC-MS Analysis Elute->Analysis Collect Analyte

Caption: A typical solid-phase extraction workflow for this compound.

Troubleshooting_Low_Recovery Start Low Recovery of This compound CheckSorbent Is the sorbent appropriate for a polar analyte? Start->CheckSorbent UsePolymeric Action: Switch to a polymeric (e.g., Oasis HLB) or mixed-mode sorbent. CheckSorbent->UsePolymeric No CheckWash Is the analyte lost during the wash step? CheckSorbent->CheckWash Yes UsePolymeric->CheckWash WeakerWash Action: Use a weaker wash solvent (e.g., lower % organic). CheckWash->WeakerWash Yes CheckElution Is the analyte retained on the cartridge after elution? CheckWash->CheckElution No WeakerWash->CheckElution StrongerElution Action: Increase elution solvent strength or volume. CheckElution->StrongerElution Yes CheckFlowRate Are flow rates optimized? CheckElution->CheckFlowRate No StrongerElution->CheckFlowRate SlowerFlow Action: Decrease loading and elution flow rates. CheckFlowRate->SlowerFlow No End Improved Recovery CheckFlowRate->End Yes SlowerFlow->End

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Stability of 10,11-Dihydroxycarbamazepine in Frozen Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 10,11-Dihydroxycarbamazepine (MHD), the active metabolite of oxcarbazepine (B1677851) and a major metabolite of carbamazepine, in frozen human plasma samples. Accurate quantification of MHD is crucial for pharmacokinetic and toxicokinetic studies, and maintaining its stability from sample collection to analysis is paramount. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in frozen plasma samples?

A1: The stability of this compound in frozen plasma can be influenced by several factors, including the storage temperature, the duration of storage, and the number of freeze-thaw cycles. Improper handling and storage can lead to degradation of the analyte, resulting in inaccurate quantification.

Q2: At what temperature should I store my plasma samples to ensure the stability of this compound?

A2: For long-term storage, it is recommended to keep plasma samples at -20°C or lower. Studies have shown that this compound is stable in human plasma for at least 3 months when stored at -20°C.

Q3: How many times can I freeze and thaw my plasma samples without affecting the concentration of this compound?

A3: Repeated freeze-thaw cycles should be minimized. Evidence suggests that this compound is stable for at least three freeze-thaw cycles when plasma samples are stored at -20°C. To avoid multiple freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes for individual experiments.

Q4: What are the acceptance criteria for stability studies of analytes like this compound in bioanalytical methods?

A4: According to regulatory guidelines for bioanalytical method validation, the mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.

Data on Stability of this compound in Human Plasma

The following tables summarize the stability of this compound under various storage conditions based on available scientific literature.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma at -20°C

Number of Freeze-Thaw CyclesAnalyte Concentration (µg/mL)Accuracy (%)Precision (CV, %)
Low Quality Control (0.3 µg/mL)
10.31103.34.8
20.30100.05.1
30.2996.76.2
High Quality Control (8 µg/mL)
18.21102.63.5
28.15101.94.1
38.08101.04.5

Table 2: Long-Term Stability of this compound in Human Plasma at -20°C

Storage DurationAnalyte Concentration (µg/mL)Accuracy (%)Precision (CV, %)
Low Quality Control (0.3 µg/mL)
1 Month0.32106.75.5
2 Months0.31103.36.1
3 Months0.30100.06.8
High Quality Control (8 µg/mL)
1 Month8.32104.04.2
2 Months8.25103.14.9
3 Months8.17102.15.3

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

This protocol outlines the procedure to evaluate the stability of this compound in human plasma subjected to multiple freeze-thaw cycles.

  • Sample Preparation: Spike human plasma with known concentrations of this compound to prepare low and high concentration quality control (QC) samples.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • For subsequent cycles, refreeze the samples at -20°C for at least 12-24 hours before thawing again.

  • Sample Analysis: After the desired number of freeze-thaw cycles, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration, accuracy, and precision for each freeze-thaw cycle and compare the results to the baseline values.

G cluster_prep Sample Preparation cluster_baseline Baseline Analysis cluster_ft Freeze-Thaw Cycles cluster_analysis Sample Analysis & Evaluation prep1 Spike human plasma with This compound prep2 Prepare Low & High QC samples prep1->prep2 base1 Analyze freshly prepared QC samples (n=3) prep2->base1 ft1 Freeze QC samples at -20°C for 24h prep2->ft1 ft2 Thaw completely at room temperature ft1->ft2 ft3 Repeat for desired number of cycles ft2->ft3 analysis1 Analyze QC samples after freeze-thaw cycles ft3->analysis1 eval1 Compare results to baseline analysis1->eval1 G cluster_prep Sample Preparation cluster_baseline Baseline Analysis cluster_storage Long-Term Storage cluster_analysis Sample Analysis & Evaluation prep1 Spike human plasma with This compound prep2 Prepare Low & High QC samples prep1->prep2 base1 Analyze freshly prepared QC samples (n=3) prep2->base1 store1 Store QC samples at -20°C prep2->store1 store2 Retrieve samples at specified intervals store1->store2 analysis1 Thaw and analyze retrieved QC samples store2->analysis1 eval1 Compare results to baseline analysis1->eval1 G cluster_low_recovery Low Analyte Recovery cluster_high_variability High Variability in Results cluster_interference Interfering Peaks start Troubleshooting Analyte Stability Issues cause1 Improper Storage Temp? start->cause1 Check Recovery cause4 Inconsistent Handling? start->cause4 Check Precision cause7 Contamination? start->cause7 Check Chromatogram sol1 Calibrate & Monitor Freezer cause1->sol1 cause2 Multiple Freeze-Thaw? sol2 Aliquot Samples cause2->sol2 cause3 Inefficient Extraction? sol3 Optimize Extraction cause3->sol3 sol4 Standardize Thawing cause4->sol4 cause5 Instrument Instability? sol5 Calibrate Instrument cause5->sol5 cause6 Non-homogeneous Sample? sol6 Vortex After Thawing cause6->sol6 sol7 Use High-Quality Materials cause7->sol7 cause8 Endogenous Components? sol8 Optimize Chromatography cause8->sol8

reducing ion suppression for 10,11-Dihydroxycarbamazepine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 10,11-Dihydroxycarbamazepine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] Co-eluting matrix components can compete for the available charge during the ionization process, resulting in reduced ion formation for the analyte.[1]

Q2: What are the common sources of ion suppression in biological matrices like plasma or serum?

A2: The primary sources of ion suppression in biological matrices are endogenous components such as phospholipids (B1166683), salts, and proteins.[1] Exogenous substances, like polymers from plastic labware, can also contribute to this phenomenon.[2] These interfering substances can co-elute with this compound and compete for ionization, leading to a suppressed signal.

Q3: How can I determine if ion suppression is affecting my this compound measurement?

A3: A common method to assess ion suppression is to compare the signal response of this compound in a post-extraction spiked blank matrix sample to the response in a neat solvent standard.[2] A significantly lower signal in the matrix sample indicates the presence of ion suppression. Another technique is the infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2]

Q4: Which sample preparation technique is most effective at reducing ion suppression for this compound?

A4: The most effective sample preparation technique depends on the specific matrix and analytical requirements. However, techniques that provide a cleaner extract, such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are generally more effective at reducing matrix components that cause ion suppression compared to a simple protein precipitation (PPT).[1] For instance, SPE with hydrophilic-lipophilic balance (HLB) cartridges has shown good results for extracting this compound and its related metabolites.[3]

Q5: Can optimizing my chromatographic method help reduce ion suppression?

A5: Yes, optimizing chromatographic conditions is a crucial strategy.[1] By improving the separation of this compound from co-eluting matrix components, the competition for ionization can be minimized.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of stationary phase to increase the resolution between the analyte and interfering peaks.[2]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

Question: My signal for this compound is unexpectedly low or varies significantly between injections, even for samples of the same concentration. What could be the cause and how can I fix it?

Answer: This issue is often indicative of ion suppression. The following troubleshooting workflow can help you diagnose and mitigate the problem.

TroubleshootingWorkflow cluster_Start Start: Low/Inconsistent Signal cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Start Low or Inconsistent Signal for This compound CheckSystem 1. Verify System Performance (e.g., with neat standard) Start->CheckSystem AssessMatrixEffect 2. Assess Matrix Effect (Post-extraction spike vs. neat standard) CheckSystem->AssessMatrixEffect System OK OptimizeSamplePrep 3a. Optimize Sample Preparation (e.g., SPE, LLE) AssessMatrixEffect->OptimizeSamplePrep Suppression Detected OptimizeChroma 3b. Optimize Chromatography (e.g., gradient, column) AssessMatrixEffect->OptimizeChroma Suppression Detected UseIS 3c. Use Stable Isotope-Labeled Internal Standard AssessMatrixEffect->UseIS Suppression Detected ReassessSignal 4. Re-evaluate Signal Intensity and Consistency OptimizeSamplePrep->ReassessSignal OptimizeChroma->ReassessSignal UseIS->ReassessSignal Validation 5. Method Validation ReassessSignal->Validation Signal Improved End Problem Resolved Validation->End Successful

Caption: Troubleshooting workflow for low signal intensity.

Step-by-step guidance:

  • Verify System Performance: First, ensure the LC-MS/MS system is performing correctly by injecting a neat standard solution of this compound. If the signal is strong and reproducible, the issue is likely related to the sample matrix.

  • Assess Matrix Effect: Prepare two sets of samples. In the first set, spike a known concentration of this compound into the mobile phase or a clean solvent. In the second set, take a blank matrix sample (e.g., plasma from an untreated subject), perform your sample preparation procedure, and then spike the same concentration of the analyte into the final extract. A lower response in the matrix sample confirms ion suppression.

  • Implement Mitigation Strategies:

    • Optimize Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and other matrix components.[1]

    • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions where ion suppression is most prominent. Often, interferences elute early with the solvent front or late in the gradient.[2] Experiment with different gradients or a different stationary phase to improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by normalizing the signal.

  • Re-evaluate Signal: After implementing one or more of the above strategies, re-assess the signal intensity and consistency using your quality control samples.

  • Method Validation: Once you have achieved a stable and acceptable signal, proceed with method validation to ensure accuracy, precision, and linearity.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for this compound and related compounds from published literature.

Table 1: Extraction Recovery of this compound and Related Compounds from Aqueous Samples using SPE.

AnalyteMatrixRecovery (%)
This compoundSurface Water95.7 - 102.9
This compoundSTP Effluent90.6 - 103.5
This compoundSTP Influent83.6 - 102.2
Data adapted from a study on the determination of carbamazepine (B1668303) and its metabolites in aqueous samples.[4]

Table 2: Ion Suppression of Carbamazepine and its Metabolites in Different Aqueous Matrices.

AnalyteMatrixSignal Suppression (%)
This compoundHPLC-grade WaterNo suppression observed
This compoundSurface WaterIon suppression observed
This compoundSTP EffluentMore severe ion suppression
This compoundSTP Influent58 - 87% signal reduction
Data from a study investigating matrix effects in aqueous samples, where only 13-42% of the expected ion signals were observed in STP influent.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to reduce ion suppression for this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is based on methods developed for carbamazepine and its metabolites, including this compound.[6]

SPE_Workflow Start Start: Plasma Sample Pretreat 1. Sample Pre-treatment: - 500 µL plasma - Add Internal Standard - Vortex Start->Pretreat Load 3. Load Sample: - Load pre-treated plasma onto cartridge Pretreat->Load Condition 2. SPE Cartridge Conditioning: - Oasis HLB Cartridge - 1 mL Methanol (B129727) - 1 mL Water Condition->Load Wash 4. Wash Cartridge: - 1 mL 5% Methanol in Water - To remove polar interferences Load->Wash Elute 5. Elute Analyte: - 1 mL Methanol - Collect eluate Wash->Elute Evaporate 6. Evaporate and Reconstitute: - Evaporate eluate to dryness under N2 - Reconstitute in 100 µL mobile phase Elute->Evaporate Analyze 7. LC-MS/MS Analysis Evaporate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is adapted from methods for the extraction of carbamazepine and its metabolites from biological fluids.[7][8]

Methodology:

  • Sample Preparation: To 500 µL of plasma or serum in a glass tube, add the internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to optimize the extraction of this compound.

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).[8]

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Plasma/Serum Samples

While generally providing a less clean extract, PPT is a rapid and simple method.[9][10]

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Mixing: Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: Inject the supernatant directly or after dilution with mobile phase into the LC-MS/MS system.

Protocol 4: Optimized Chromatographic Conditions

The following conditions are a starting point for optimizing the separation of this compound from matrix interferences.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is a common choice.[11]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile/methanol (2:3, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Gradient:

    • Start at a low percentage of organic phase (e.g., 5-10% B) to allow polar interferences to elute.

    • Ramp up the organic phase to elute this compound.

    • Include a high organic wash step at the end of the gradient to remove strongly retained matrix components.

  • Injection Volume: 5-20 µL.[2]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • SRM Transitions: For this compound, a common transition is m/z 271 -> 253.[2]

  • Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity for this compound.

References

interference from other carbamazepine metabolites in 10,11-Dihydroxycarbamazepine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges posed by other carbamazepine (B1668303) metabolites during the quantification of 10,11-Dihydroxycarbamazepine.

Frequently Asked Questions (FAQs)

Q1: What are the primary carbamazepine metabolites that can interfere with the analysis of this compound?

A1: The primary metabolites of carbamazepine (CBZ) that can pose an analytical challenge are carbamazepine-10,11-epoxide (B195693) (the major active metabolite), as well as various hydroxylated forms like 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine.[1][2][3] Although oxcarbazepine (B1677851) is a related drug, its metabolic pathway also leads to the formation of this compound, which is a crucial consideration in patients who may be on either medication.[1]

Q2: How do these metabolites interfere with the analysis?

A2: Interference can occur in several ways. Due to their structural similarities, metabolites can have close retention times in liquid chromatography, leading to co-elution. In mass spectrometry, there can be "cross-talk" between selected reaction monitoring (SRM) channels if the chromatographic separation is insufficient.[4] Additionally, some metabolites may have similar fragmentation patterns, further complicating their individual quantification.

Q3: Why is chromatographic separation so critical for this type of analysis?

A3: Given the structural similarities and potential for identical mass-to-charge ratios of isomers, achieving robust chromatographic separation is paramount.[4] Without adequate separation, it is difficult to definitively attribute a signal to a specific metabolite, which can lead to inaccurate quantification. Methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are often employed to enhance selectivity.[5][6][7]

Q4: What are matrix effects and how can they be mitigated in this analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate results.[7][8] To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are used to clean up the sample and remove interfering substances.[4][5][9]

  • Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.

  • Chromatographic Separation: Good separation can move the analyte of interest away from matrix components that cause ion suppression.

Q5: Are there any specific challenges when analyzing samples from patients treated with oxcarbazepine?

A5: Yes. Oxcarbazepine is a prodrug that is rapidly metabolized to this compound (sometimes referred to as licarbazepine (B1675244) or MHD), the active metabolite.[10] Therefore, in patients treated with oxcarbazepine, the concentration of this compound will be the primary analyte of interest, and it is essential to distinguish it from other carbamazepine metabolites if there is any chance of co-administration or previous treatment with carbamazepine.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or splitting for this compound - Incompatible sample solvent and mobile phase.- Column degradation or contamination.- Inappropriate pH of the mobile phase.- Ensure the final sample solvent is similar in composition to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-elution of this compound with other metabolites (e.g., carbamazepine-10,11-epoxide) - Insufficient chromatographic resolution.- Inappropriate column chemistry.- Optimize the gradient elution profile (e.g., a shallower gradient).- Test a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).- Adjust the mobile phase composition, such as the organic modifier or pH.
Inconsistent results or poor reproducibility - Matrix effects (ion suppression or enhancement).- Inefficient sample extraction.- Instability of metabolites in the sample.- Incorporate a stable isotope-labeled internal standard for this compound.- Validate the solid-phase extraction (SPE) protocol to ensure high and consistent recovery.[5][9]- Investigate sample stability under different storage conditions.
Low signal intensity for this compound - Suboptimal mass spectrometer settings.- Ion suppression from the matrix.- Degradation of the analyte.- Optimize MS parameters (e.g., collision energy, cone voltage) via infusion of a pure standard.- Improve sample cleanup to remove interfering matrix components.- Check for analyte degradation during sample preparation and analysis.

Data Presentation

Table 1: Physicochemical and MS/MS Properties of Carbamazepine and Key Metabolites

CompoundAbbreviationMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
CarbamazepineCBZ236.27237194, 193, 179
Carbamazepine-10,11-epoxideCBZ-E252.27253235, 208, 180
This compoundDiOH-CBZ270.28271253, 224, 193
2-Hydroxycarbamazepine2-OH-CBZ252.27253210, 194
3-Hydroxycarbamazepine3-OH-CBZ252.27253210, 194

Note: Product ions can vary depending on the mass spectrometer and collision energy used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is a general guideline for extracting carbamazepine and its metabolites from plasma.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a robust analytical method.

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-9 min: Hold at 90% B

    • 9.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.

Mandatory Visualizations

Carbamazepine Metabolic Pathway CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide CBZ->CBZE CYP3A4, CYP2C8 OH_CBZ 2- & 3-Hydroxy- carbamazepine CBZ->OH_CBZ Minor Pathway DiOH_CBZ This compound CBZE->DiOH_CBZ Epoxide Hydrolase

Caption: Simplified metabolic pathway of Carbamazepine.

SPE Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plasma Sample Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation and analysis.

References

degradation of 10,11-Dihydroxycarbamazepine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10,11-Dihydroxycarbamazepine (DHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DHC during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHC) and why is its stability a concern?

A1: this compound (DHC), also known as 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide, is a major and active metabolite of the antiepileptic drugs carbamazepine (B1668303) and oxcarbazepine. Accurate quantification of DHC in biological samples is crucial for pharmacokinetic and toxicokinetic studies. DHC is susceptible to degradation during sample preparation and analysis, which can lead to inaccurate results, such as underestimation of DHC levels or false-positive detection of its parent drug, carbamazepine.

Q2: What are the main factors that can cause the degradation of DHC during sample preparation?

A2: The primary factors contributing to the degradation of DHC include:

  • Temperature: Elevated temperatures, particularly those encountered in Gas Chromatography (GC) systems, can cause the thermal degradation of DHC.

  • pH: Although specific data is limited, extremes of pH (highly acidic or basic conditions) can potentially lead to the degradation of DHC.

  • Light: Prolonged exposure to light may affect the stability of DHC in solution.

  • Enzymatic Activity: Residual enzymatic activity in biological samples, if not properly handled, could potentially contribute to degradation.

Q3: I am observing a peak for carbamazepine in my samples from subjects who were only administered oxcarbazepine. Could this be due to DHC degradation?

A3: Yes, this is a well-documented issue. DHC is known to undergo thermal degradation to carbamazepine in the high-temperature environment of a GC-MS injector port. This can lead to the false-positive identification and quantification of carbamazepine. It is highly recommended to use an analytical technique that does not involve high temperatures, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to avoid this artifact.

Q4: What are the recommended storage conditions for samples containing DHC?

A4: To ensure the stability of DHC in biological samples, it is recommended to:

  • Store plasma and urine samples at -20°C or lower for long-term storage.

  • Minimize freeze-thaw cycles.

  • Protect samples from light by using amber vials or by wrapping them in aluminum foil.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DHC.

Issue 1: Low or no detectable levels of DHC in samples where it is expected.

Possible Cause Troubleshooting Step
Degradation during sample collection and handling. - Ensure rapid processing of blood samples to separate plasma. - Keep samples on ice during processing. - Use appropriate anticoagulants (e.g., EDTA, heparin).
Degradation during storage. - Verify that samples were consistently stored at ≤ -20°C. - Check for evidence of repeated freeze-thaw cycles. - Ensure samples were protected from light.
Degradation during sample preparation. - Avoid high temperatures during extraction and evaporation steps. - Use a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with optimized conditions. - Work with samples on an ice bath.
Inappropriate analytical technique. - Confirm that a non-thermal analytical method like LC-MS/MS is being used. Avoid GC-MS.

Issue 2: High variability in DHC concentrations between replicate samples or across a batch.

Possible Cause Troubleshooting Step
Inconsistent sample handling. - Standardize the entire sample preparation workflow, from thawing to injection. - Ensure uniform treatment of all samples, including timing of each step.
Partial degradation in some samples. - Investigate for any temperature or light exposure gradients across the batch during processing. - Ensure all samples are protected from light equally.
Instrumental variability. - Check the performance of the analytical instrument, including autosampler temperature control.

Issue 3: Appearance of unexpected peaks in the chromatogram, potentially indicating degradation products.

Possible Cause Troubleshooting Step
Thermal degradation to carbamazepine. - If using GC-MS, a peak corresponding to carbamazepine is likely a degradation product. Switch to LC-MS/MS.
Other degradation pathways. - If using LC-MS/MS and unknown peaks are observed, consider the possibility of degradation due to extreme pH or oxidation. - Review the pH of all solutions used in the sample preparation. - Ensure fresh, high-purity solvents are used.

Quantitative Data Summary

Specific quantitative data on the degradation of DHC under various conditions is limited in the literature. However, the following table summarizes the key findings related to its stability.

Condition Matrix Observation Recommendation Citation
High Temperature (GC-MS Injector Port) N/AThermal breakdown of DHC to carbamazepine.Avoid GC-MS for DHC analysis; use LC-MS/MS instead.[1][2]
Storage at ≤ -20°C PlasmaStable for at least 4 weeks.Long-term storage at -20°C or below is recommended.

Experimental Protocols

Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended to avoid the thermal degradation of DHC.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thawing: Thaw plasma samples on ice.

  • Pre-treatment: To 200 µL of plasma, add an internal standard solution (e.g., a deuterated analog of DHC). Vortex briefly.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the DHC and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a controlled room temperature or slightly elevated (e.g., 30-40°C) to ensure reproducibility, but avoid high temperatures.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DHC and its internal standard.

Visualizations

DHC_Degradation_Pathway DHC This compound (DHC) GC_MS High Temperature (e.g., GC-MS Injector Port) DHC->GC_MS CBZ Carbamazepine (CBZ) GC_MS->CBZ Thermal Degradation (Dehydration)

DHC Thermal Degradation Pathway

DHC_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Thawing Thaw Sample on Ice Pretreatment Add Internal Standard Thawing->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Evaporation Evaporate under N2 (< 40°C) SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Recommended Analytical Workflow for DHC

DHC_Troubleshooting_Tree decision decision issue issue solution Investigate Other Degradation Pathways (e.g., pH, Oxidation) start Inaccurate DHC Results issue1 Low/Variable DHC Concentration? start->issue1 issue2 Carbamazepine Peak Present? issue1->issue2 No check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) issue1->check_storage Yes is_gcms Using GC-MS? issue2->is_gcms Yes check_prep Review Sample Prep (Temp, pH) check_storage->check_prep check_method Review Analytical Method check_prep->check_method is_gcms->solution No thermal_degradation Thermal Degradation Likely is_gcms->thermal_degradation Yes switch_to_lcms Switch to LC-MS/MS thermal_degradation->switch_to_lcms

Troubleshooting Decision Tree for DHC Analysis

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC for the Analysis of 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 10,11-Dihydroxycarbamazepine, a primary metabolite of the widely used antiepileptic drug carbamazepine (B1668303).

This guide provides an objective comparison of two prominent analytical techniques, HPLC and UPLC, for the analysis of this compound. The selection of an appropriate analytical method is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This document summarizes key performance metrics, presents detailed experimental protocols, and offers a visual representation of the analytical workflow to aid researchers in making informed decisions for their specific analytical needs.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity.[1][2] These benefits are primarily attributed to the use of smaller stationary phase particles (typically <2 µm in UPLC compared to 3-5 µm in HPLC), which leads to higher separation efficiency.[2] For the analysis of this compound and its parent compound, these advantages can translate to faster sample throughput and improved data quality.

Quantitative Data Summary

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the analysis of this compound.

ParameterHPLC MethodUPLC Method
Instrumentation HPLC with UV detectionUHPLC with MS/MS detection
Column Reversed-phase C18, 5 µmAgilent Eclipse XDB-C18, 1.8 µm
Run Time Approximately 15 min[3]Approximately 5 min[1]
Resolution Good separation from parent drug and other metabolites[3]Excellent separation of seven metabolites[1]
Sensitivity (LOQ) 0.25 µg/mL[3]Not specified for individual metabolite, but generally high sensitivity with MS/MS[1]
Mobile Phase Isocratic elution[3]Gradient elution[1]
Flow Rate 1.0 mL/min[3]0.3 mL/min[1]
Solvent Consumption HigherLower

Experimental Protocols

Below are detailed methodologies for the HPLC and UPLC experiments cited in this guide.

HPLC-UV Method for this compound

This method is adapted from a procedure for the simultaneous quantification of several antiepileptic drugs and their metabolites.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of water, methanol (B129727), acetonitrile (B52724), and triethylamine (B128534) (68.7:25:6:0.3, v/v/v/v), with the pH adjusted to 6.5.[3]

  • Flow Rate: 1.0 mL/min (isocratic elution).[3]

  • Detection: UV detection at 237 nm.[3]

  • Sample Preparation: Deproteinization of plasma samples with methanol followed by solid-phase extraction.[3]

UPLC-MS/MS Method for this compound

This method allows for the simultaneous determination of carbamazepine and seven of its metabolites.[1]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (UHPLC-MS/MS).[1]

  • Column: Agilent Eclipse XDB-C18 (1.8 µm, 2.1 mm × 50 mm).[1]

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: Mass spectrometry in positive multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]

  • Sample Preparation: Protein precipitation of plasma samples.[1]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

chromatographic_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction/Cleanup (e.g., SPE, Protein Precipitation) Sample->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification

Chromatographic analysis workflow for this compound.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the study. For high-throughput screening and applications demanding the highest sensitivity and resolution to separate multiple metabolites, UPLC coupled with mass spectrometry is the superior choice.[1] However, for routine therapeutic drug monitoring where the primary goal is to quantify the parent drug and its main active metabolites, a validated HPLC-UV method can provide reliable and accurate results with lower initial instrumentation cost.[3] Researchers should consider factors such as sample load, the need for simultaneous analysis of multiple metabolites, and available resources when selecting the most appropriate technique.

References

A Comparative Guide to 10,11-Dihydroxycarbamazepine Quantification Methods for Inter-Laboratory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the quantification of 10,11-Dihydroxycarbamazepine (CBZD), the active metabolite of oxcarbazepine. It is designed for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and bioanalytical studies. This document summarizes performance data from published literature and outlines detailed experimental protocols to aid in method selection and inter-laboratory comparison study design.

Method Performance Comparison

The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both methods offer the necessary selectivity and sensitivity for therapeutic monitoring, they differ in their performance characteristics, instrumentation requirements, and susceptibility to matrix effects.

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods as reported in various studies. These tables are intended to provide a comparative overview to assist laboratories in selecting a method that aligns with their specific analytical needs and capabilities.

Table 1: Comparison of HPLC-UV Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range 1.0 - 50.0 µg/mL[1][2]Serum/Plasma
Limit of Quantification (LOQ) 1.0 µg/mL[1][2]Serum/Plasma
Intra-assay Precision (CV%) 2.0% - 7.0%[1][2]Serum
Inter-assay Precision (CV%) 2.3% - 4.3%[1][2]Serum
Analytical Recovery 101.3% - 110.8%[1][2]Serum/Plasma

Table 2: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range 40 - 16061 ng/mL[2]Plasma
Limit of Quantification (LOQ) <0.1 µg/mL[3]Serum
Intra-day Precision (CV%) 0.8% - 4.4%[2]Plasma
Inter-day Precision (CV%) 1.5% - 7.1%[2]Plasma
Accuracy 94.1% - 107.1%[2]Plasma
Recovery 83.6% - 102.2%[4][5]Aqueous Samples

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the establishment of standardized procedures in inter-laboratory comparisons. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods based on published literature.

HPLC-UV Method Protocol

This protocol is based on a method for the determination of 10,11-dihydro-10-hydroxy-carbamazepine (MHD) in serum or plasma.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample for 10 minutes to precipitate proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 466:168 v/v).[1][2]

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.[1][2]

3. Quantification:

  • Quantification is typically achieved by calculating the peak area ratio of the analyte to the internal standard.

LC-MS/MS Method Protocol

This protocol describes a general procedure for the quantification of CBZD and other carbamazepine (B1668303) metabolites in aqueous samples and can be adapted for biological fluids like plasma or serum.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest using an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, often with an additive like formic acid to improve ionization.

  • Flow Rate: A typical flow rate for LC-MS/MS analysis.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard to ensure selectivity and sensitivity. For 10,11-dihydro-10,11-dihydroxycarbamazepine, a potential transition could be m/z 271 → 253.[5]

  • Source Parameters: Optimization of parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow is necessary to achieve optimal sensitivity.[4][5]

Inter-Laboratory Comparison Workflow

To ensure the comparability and reliability of results across different laboratories, a structured inter-laboratory comparison or proficiency testing program is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives (e.g., assess method accuracy, lab proficiency) B Select Reference Laboratory & Method A->B C Prepare & Validate Proficiency Testing (PT) Materials (Spiked matrices, patient samples) B->C D Establish PT Material Homogeneity & Stability C->D E Distribute PT Samples to Participating Laboratories D->E F Laboratories Analyze Samples Using Their Standard Protocols E->F G Laboratories Submit Results to Coordinating Center F->G H Statistical Analysis of Submitted Data (e.g., z-scores, Youden plots) G->H I Evaluate Laboratory Performance & Method Comparability H->I J Generate & Distribute Inter-Laboratory Comparison Report I->J K Identify Discrepancies & Recommend Corrective Actions J->K

Caption: Workflow for an inter-laboratory comparison study.

References

A Comparative Pharmacokinetic Analysis of Carbamazepine and Its Diol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the anticonvulsant drug carbamazepine (B1668303) and its primary diol metabolite, trans-10,11-dihydroxy-10,11-dihydro-carbamazepine. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in drug development and pharmacokinetic studies.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of carbamazepine and its diol metabolite. These values represent a compilation of data from various studies and may vary depending on factors such as single versus multiple dosing, patient age, and co-administration of other drugs.

Pharmacokinetic ParameterCarbamazepineCarbamazepine-10,11-trans-diol
Absorption Fairly complete oral absorption[1]Not applicable (formed via metabolism)
Bioavailability High[2]Not applicable
Protein Binding ~75%[1][2]~70%[3]
Volume of Distribution (Vd) ~1 L/kg[4]Data not readily available
Elimination Half-life (t½) Single Dose: ~35 hours (range 18-65)[1]Urinary Excretion t½: 12.4 ± 0.9 hours[5]
Multiple Doses: 10-20 hours (due to autoinduction)[1]
Clearance (CL) Single Dose: 23.4 ± 4.6 ml/kg/hr[5]Renal Clearance: ~160-350 ml/min[3]
Multiple Doses: 50-100 ml/h/kg (adults)[4]
Primary Route of Metabolism Hepatic oxidation via CYP3A4 to carbamazepine-10,11-epoxide[4]Further conjugation[6]
Primary Route of Excretion Primarily as metabolites in urine[1][4]Urine[4]

Metabolic Pathway of Carbamazepine to its Diol Metabolite

Carbamazepine undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of carbamazepine to its active metabolite, carbamazepine-10,11-epoxide (B195693), a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This epoxide is subsequently hydrolyzed by the enzyme epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydro-carbamazepine, the diol metabolite, which is then excreted in the urine.[4][7]

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4 Diol trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (Diol Metabolite) Epoxide->Diol Epoxide Hydrolase

Metabolic conversion of carbamazepine to its diol metabolite.

Experimental Protocols

The determination of carbamazepine and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation

Accurate quantification requires efficient extraction of the analytes from the biological matrix (e.g., plasma, urine). Common techniques include:

  • Protein Precipitation: This method involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and remove proteins. The supernatant containing the analytes is then separated by centrifugation.[8]

  • Solid-Phase Extraction (SPE): SPE provides a more specific and cleaner extraction. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent. For carbamazepine and its metabolites, Oasis HLB cartridges have been shown to be effective.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the simultaneous determination of carbamazepine and its diol metabolite involves the following:

  • Column: A C18 reversed-phase column is commonly used for separation.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition is optimized to achieve good separation of the compounds.[9]

  • Detection: UV detection at a specific wavelength (e.g., 210 nm) is a common method for quantification.[9]

  • Internal Standard: An internal standard is added to the samples and calibration standards to correct for variations in extraction and injection volume.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of carbamazepine and its metabolites.

Experimental Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Dosing Drug Administration (e.g., Oral Dose of Carbamazepine) BloodSampling Timed Blood Sampling Dosing->BloodSampling Centrifugation Plasma Separation (Centrifugation) BloodSampling->Centrifugation Extraction Analyte Extraction (e.g., SPE or Protein Precipitation) Centrifugation->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Concentration Concentration-Time Profile Analysis->Concentration PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Concentration->PK_Analysis Parameters Calculation of PK Parameters (t½, CL, Vd, etc.) PK_Analysis->Parameters

References

A Comparative Guide to the Analytical Quantification of 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. This guide provides a detailed comparison of analytical methods for 10,11-Dihydroxycarbamazepine, a primary active metabolite of carbamazepine (B1668303). The following sections present quantitative data, experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable analytical method.

Performance Comparison of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of their performance based on published validation data.

Analytical MethodAnalyteMatrixLinearity (R²)Precision (CV%)Accuracy (Bias %)Limit of Quantification (LOQ)Reference
HPLC-UV 10,11-trans-dihydroxy-10,11-dihydro-carbamazepineHuman Plasma> 0.997< 9%± 12%0.1 µg/mL[1][2]
HPLC-UV 10,11-trans-dihydroxy-10,11-dihydrocarbamazepineHuman Plasma> 0.992< 12.15%± 14.91%0.25 µg/mL[3]
HPLC-UV 10,11-dihydro-10-hydroxy-carbamazepineSerum/Plasma-Inter-assay: 2.3-4.3%, Intra-assay: 2.0-7.0%Recovery: 101.3-110.8%1.0 µg/mL[4]
UHPLC-MS/MS 10,11-dihydro-10,11-trans-dihydroxy-carbamazepineSerum> 0.990< 15%--[5]
LC-MS/MS 10,11-dihydro-10,11-dihydroxycarbamazepineAqueous Samples> 0.999-Recovery: 83.6-103.5%-[6][7]
LC-MS/MS 10-hydroxy-10,11-dihydrocarbamazepineHuman Serum--Mean Bias: 0.6%0.1 µg/mL[8]

Experimental Protocols

The following sections detail common experimental procedures for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to isolate this compound from complex biological matrices like plasma, ensuring a cleaner sample for chromatographic analysis.[1][2]

  • Conditioning: An Oasis HLB SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of purified water.

  • Sample Loading: 500 µL of plasma, previously spiked with an internal standard, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: The analyte is eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 200 µL of the mobile phase.

Chromatographic Conditions

HPLC-UV System [1][2]

  • Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) in a 64:30:6 (v/v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

LC-MS/MS System [5]

  • Column: An Agilent Eclipse XDB-C18 column (1.8 μm, 2.1 mm × 50 mm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode.

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical setting.

Analytical Workflow for this compound Quantification cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Serum) Sample_Pretreatment Sample Pre-treatment (e.g., Centrifugation) Sample_Collection->Sample_Pretreatment Extraction Extraction (e.g., Solid-Phase Extraction) Sample_Pretreatment->Extraction Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Extraction->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A flowchart of the analytical workflow for this compound quantification.

References

Quantitative Analysis of 10,11-Dihydroxycarbamazepine in Biological Fluids: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 10,11-Dihydroxycarbamazepine, a major metabolite of the antiepileptic drug carbamazepine (B1668303), in biological fluids. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document presents a side-by-side comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Analyte 10,11-trans-dihydroxy-10,11-dihydro-carbamazepine10,11-transdiol metabolite10,11-dihydro-10-hydroxycarbamazepine*
Matrix Human PlasmaPlasmaHuman Serum
Linearity Range 0.1 - 10 µg/mL0.01 - 1.0 µg/mL[1]0.08 - 50 µg/mL[2]
Limit of Quantification (LOQ) 0.1 µg/mLNot specified0.08 µg/mL[2]
Detection Method Ultraviolet (UV)Ultraviolet (UV)Tandem Mass Spectrometry (MS/MS)

*Note: Data for 10,11-dihydro-10-hydroxycarbamazepine is presented as a closely related and often co-analyzed metabolite.

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to enable researchers to evaluate and potentially replicate the experiments.

HPLC-UV Method 1

This method is suitable for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine (B1671253) acetate, and their main metabolites, including 10,11-trans-dihydroxy-10,11-dihydro-carbamazepine, in human plasma.

Sample Preparation:

  • A solid-phase extraction (SPE) procedure is employed for sample cleanup and concentration.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (5 cm length).

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) in a 64:30:6 (v/v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 237 nm.

The total chromatographic analysis time is approximately 9 minutes. The method has been validated according to FDA guidelines and has shown to be accurate and precise.

LC-MS/MS Method

This method allows for the simultaneous analysis of carbamazepine, oxcarbazepine, and their primary metabolites in human serum.

Sample Preparation:

  • Serum samples are deproteinized using acetonitrile spiked with an internal standard (dansyl-norvaline).

Chromatographic Conditions:

  • Column: Reversed-phase column.

  • Total Run Time: 10 minutes.

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple reaction monitoring (MRM).

This method is noted for its minimal sample preparation, lower sample volume requirement, and shorter run time compared to other published LC-MS/MS methods, while maintaining accuracy.

Metabolic Pathway of Carbamazepine

The biotransformation of carbamazepine is complex, involving multiple enzymatic pathways primarily in the liver. Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic data. The major metabolic route involves the formation of an active epoxide metabolite, which is subsequently hydrolyzed to this compound.

Carbamazepine Metabolism cluster_key Metabolite Activity Carbamazepine Carbamazepine Carbamazepine_Epoxide Carbamazepine-10,11-epoxide (active metabolite) Carbamazepine->Carbamazepine_Epoxide CYP3A4, CYP2C8 Dihydroxycarbamazepine This compound (inactive metabolite) Carbamazepine_Epoxide->Dihydroxycarbamazepine Epoxide Hydrolase Active Active Inactive Inactive Active_box Inactive_box

Caption: Metabolic pathway of Carbamazepine to this compound.

References

comparative metabolic profiling of carbamazepine in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of carbamazepine's metabolic profiles in humans, monkeys, dogs, rats, and mice. The information presented is supported by experimental data from in vitro studies utilizing liver microsomes, providing valuable insights for preclinical drug development and toxicological assessments.

Executive Summary

Carbamazepine (B1668303) (CBZ), a widely used anticonvulsant, undergoes extensive metabolism primarily in the liver. The main metabolic pathway across all species studied is the formation of the pharmacologically active metabolite, carbamazepine-10,11-epoxide (B195693) (CBZ-E). This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4. Subsequent hydrolysis of CBZ-E to the inactive carbamazepine-10,11-trans-dihydrodiol (CBZ-diol) is a critical detoxification step. While the overall metabolic pathways are similar, significant quantitative differences in the rate of metabolite formation exist between species. These variations can have profound implications for the pharmacokinetics, efficacy, and toxicity of carbamazepine.

Comparative Metabolic Profiling

In vitro studies using liver microsomes from humans, monkeys, dogs, rats, and mice reveal both similarities and notable differences in the metabolism of carbamazepine.

Key Metabolic Pathways:

  • Epoxidation: The conversion of carbamazepine to its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), is the primary metabolic route. This pathway is mainly mediated by CYP3A4, with minor contributions from CYP2C8.[1]

  • Hydroxylation: Aromatic hydroxylation of the carbamazepine molecule leads to the formation of various hydroxylated metabolites, such as 2-hydroxy-CBZ and 3-hydroxy-CBZ.

  • Hydrolysis: The active CBZ-E metabolite is hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive CBZ-diol.

Species-Specific Differences:

While the formation of CBZ-E is a common pathway, the rate of its formation and subsequent hydrolysis varies significantly across species. Studies have shown that the enzymatic hydrolysis of CBZ-E is notably resistant in liver microsomes from rabbits, rats, and guinea pigs when compared to the efficient in vivo hydrolysis observed in humans.[2] Mouse liver microsomes have been shown to metabolize carbamazepine into a range of metabolites including CBZ-E, 10-hydroxy-CBZ, 3-hydroxy-CBZ, and CBZ-diol.[3] In rabbits, the CYP3A subfamily is primarily responsible for carbamazepine metabolism.[4]

Quantitative Data on Metabolite Formation

The following table summarizes the kinetic parameters for the formation of carbamazepine-10,11-epoxide in human liver microsomes, highlighting the central role of CYP3A4 and the influence of genetic polymorphisms in CYP3A5. While comprehensive quantitative data across all species in a single study is limited, the provided human data serves as a critical benchmark.

Enzyme/GenotypeKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver Microsomes (CYP3A4)4421730[1]
Human Liver Microsomes (CYP3A51/1 - Wild-type)263-327793-1590[5]
Human Liver Microsomes (CYP3A51/3 - Heterozygous)-~15-40% of wild-type[5]
Human Liver Microsomes (CYP3A53/3 - Homozygous)-Similar to wild-type[5]

Experimental Protocols

In Vitro Metabolism of Carbamazepine in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and metabolite profile of carbamazepine using liver microsomes from different species.

1. Materials:

  • Liver microsomes (human, monkey, dog, rat, mouse)

  • Carbamazepine

  • NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure:

  • Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5 mg/mL) in potassium phosphate buffer at 37°C for 3 minutes.[6]

  • Add the carbamazepine stock solution to the microsomal suspension to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of Carbamazepine and its Metabolites

This protocol provides a general framework for the quantification of carbamazepine and its primary metabolite, CBZ-E.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

  • MRM Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2[7]

    • Carbamazepine-10,11-epoxide: Specific transitions need to be optimized.

3. Quantification:

  • A calibration curve is generated using standards of known concentrations of carbamazepine and its metabolites.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

Visualizations

Carbamazepine_Metabolism_Pathway CBZ Carbamazepine CBZ_E Carbamazepine-10,11-epoxide (Active) CBZ->CBZ_E CYP3A4, CYP2C8 Hydroxy_CBZ Hydroxylated Metabolites CBZ->Hydroxy_CBZ CYP enzymes CBZ_diol Carbamazepine-10,11-trans-dihydrodiol (Inactive) CBZ_E->CBZ_diol mEH

Carbamazepine Metabolic Pathway

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Analysis Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate CBZ_sol Carbamazepine Solution CBZ_sol->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Terminate Reaction (Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Analysis & Quantification LC_MSMS->Data

Experimental Workflow for Metabolic Profiling

References

Safety Operating Guide

Proper Disposal of 10,11-Dihydroxycarbamazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential information and step-by-step procedures for the proper disposal of 10,11-Dihydroxycarbamazepine, a metabolite of the anticonvulsant drug carbamazepine (B1668303).

For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of chemical compounds is a critical aspect of laboratory management. Given the environmental persistence of carbamazepine and its metabolites, responsible disposal of this compound is of particular importance to prevent aquatic contamination.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. It is important to note that information in Safety Data Sheets (SDSs) can be inconsistent.

PropertyValueReference
Molecular Formula C₁₅H₁₄N₂O₃[1]
Molecular Weight 270.28 g/mol [1][2]
Appearance Solid[1]
Solubility Soluble in DMSO and Methanol[1]

Hazard Assessment and Regulatory Framework

The primary consideration for the disposal of any chemical is to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The available Safety Data Sheets (SDSs) for this compound provide conflicting information regarding its specific hazards. One SDS indicates no significant health effects, while another states it is harmful if swallowed, may cause allergic skin reactions, and is toxic to aquatic life with long-lasting effects.

Given this ambiguity, and in the absence of a definitive classification from the Environmental Protection Agency (EPA), it is prudent to adopt a conservative approach. The EPA recommends that when there is uncertainty, pharmaceutical waste should be managed as hazardous waste to ensure the highest level of environmental protection.[3] this compound is not a federally controlled substance, therefore, Drug Enforcement Administration (DEA) regulations for controlled substance disposal do not apply.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on the precautionary principle of treating the substance as potentially hazardous.

1. Personal Protective Equipment (PPE):

  • Before handling the material, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be segregated from general laboratory waste.

  • The waste should be clearly labeled as "Hazardous Waste: this compound" to avoid accidental mixing with other waste streams.

3. Waste Collection and Containment:

  • Collect all solid waste in a dedicated, leak-proof, and sealable hazardous waste container.

  • For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.

  • Ensure the container is compatible with the chemical properties of the waste.

4. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition and incompatible materials.

5. Disposal through a Licensed Vendor:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. Studies have shown that carbamazepine and its metabolites are persistent in the environment and are not effectively removed by wastewater treatment plants.[4][5][6][7][8]

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste Containing This compound PPE->Identify Segregate Segregate from General Waste Identify->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Secure Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Licensed Vendor Pickup Store->ContactEHS Document Document Waste for Disposal ContactEHS->Document

Caption: Experimental workflow for the proper disposal of this compound.

Logical Decision Pathway for Disposal

DecisionPathway start Start: Have this compound Waste is_controlled Is it a DEA Controlled Substance? start->is_controlled is_rcra Is it a RCRA Hazardous Waste? is_controlled->is_rcra No treat_as_hazardous Uncertainty Exists: Treat as Hazardous Waste (EPA Recommendation) is_rcra->treat_as_hazardous Uncertain non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste per State/Local Regulations (Incineration Recommended) is_rcra->non_hazardous_disposal No (requires definitive non-hazardous classification) hazardous_disposal Dispose as RCRA Hazardous Waste via Licensed Vendor is_rcra->hazardous_disposal Yes treat_as_hazardous->hazardous_disposal

Caption: Decision-making pathway for the disposal of this compound.

References

Personal protective equipment for handling 10,11-Dihydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with 10,11-Dihydroxycarbamazepine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment based on established safety protocols for active pharmaceutical ingredients (APIs).

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eyes Safety goggles or face shieldProvides protection against splashes, dust, and aerosols. Safety goggles are the minimum requirement; a face shield offers additional protection, especially during procedures with a higher risk of splashing.
Respiratory Self-contained breathing apparatus or respiratorRecommended, particularly when handling the powdered form, to prevent inhalation of dust particles which can cause respiratory sensitization.[1] A NIOSH-approved respirator should be used when engineering controls are insufficient.
Body Laboratory coat or disposable coverallsA lab coat is standard for protecting skin and clothing from contamination. For procedures with a higher risk of contamination, disposable coveralls, such as those made from Tyvek®, are recommended.[2][3]

Operational Plan: Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal a Receive Shipment b Inspect Container Integrity a->b c Log in Inventory b->c d Store in Designated, Ventilated Area c->d e Don Appropriate PPE f Weigh in Ventilated Enclosure e->f g Perform Experimental Procedures f->g h Decontaminate Work Surfaces i Segregate Waste h->i j Dispose of Waste via Licensed Contractor i->j end End j->end start Start start->a

Caption: Standard workflow for handling this compound.

Detailed Experimental Protocols

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction occurs, seek medical attention.[5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Seek immediate medical attention.[1][5]

Disposal Plan

The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.[2] Due to its persistence in the environment and potential for ecological harm, it should be treated as hazardous waste.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes), and empty containers, should be collected in designated, clearly labeled hazardous waste containers. These are typically black for hazardous pharmaceutical waste.[6]

  • Disposal Method: The recommended method of disposal for this type of chemical waste is incineration by a licensed hazardous waste management company. Do not dispose of this chemical down the drain, as wastewater treatment facilities may not effectively remove it.[7]

  • Empty Containers: Even after being emptied, containers may retain product residue and should be disposed of as hazardous waste. Puncturing containers to prevent reuse is a recommended practice before disposal.[2]

  • Regulatory Compliance: It is the responsibility of the waste generator to ensure that the disposal of this compound is in full compliance with all applicable environmental regulations, such as those set forth by the Environmental Protection Agency (EPA).[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydroxycarbamazepine
Reactant of Route 2
10,11-Dihydroxycarbamazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.